Product packaging for SCH 39304(Cat. No.:CAS No. 120924-80-3)

SCH 39304

Cat. No.: B1680903
CAS No.: 120924-80-3
M. Wt: 331.34 g/mol
InChI Key: HFGZFHCWKKQGIS-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Genaconazole is a potent racemic triazole antifungal agent provided for scientific research. The compound is a single enantiomer, specifically the (2R,3R)-enantiomer, which is identified as the active eutomer of the racemic mixture . Its molecular formula is C13H15F2N3O3S . In preclinical studies, Genaconazole has demonstrated a profile suitable for antifungal investigation. Pharmacokinetic studies in human subjects showed that the drug is well absorbed and exhibits dose proportionality. After a single oral dose, the compound is slowly excreted with a mean half-life of approximately 83 hours. A key characteristic of its metabolism is that it undergoes negligible biotransformation; a study found that 64.4% of the administered dose was excreted in the urine as the parent drug, with no detectable metabolites identified in either serum or urine . This metabolic stability makes it a compound of interest for research into the pharmacokinetic properties of triazole antifungals. Researchers value Genaconazole for studies aimed at understanding the mechanism of action, efficacy, and disposition of antifungal agents. This product is intended for research and analysis in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15F2N3O3S B1680903 SCH 39304 CAS No. 120924-80-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120924-80-3

Molecular Formula

C13H15F2N3O3S

Molecular Weight

331.34 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1

InChI Key

HFGZFHCWKKQGIS-NOZJJQNGSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Appearance

Solid powder

Other CAS No.

121650-83-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

genaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304 is a broad-spectrum, third-generation triazole antifungal agent that has demonstrated significant activity against a wide range of fungal pathogens. As a member of the azole class, its primary mechanism of action is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental evidence that define the mechanism of action of this compound, with a particular focus on its stereoselective activity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and, in some cases, fungicidal activity of this compound stems from its targeted inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase. This enzyme, a cytochrome P450 (CYP51), is essential for the conversion of lanosterol to 4,4'-dimethylcholesta-8,14,24-trienol, a vital precursor to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, where it plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound competitively inhibits the enzyme. This leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols, such as lanosterol. The incorporation of these aberrant sterols into the fungal cell membrane disrupts its normal structure and function, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth and replication.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Inhibition cluster_2 Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4'-dimethylcholesta-8,14,24-trienol 4,4'-dimethylcholesta-8,14,24-trienol Lanosterol->4,4'-dimethylcholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation ... ... 4,4'-dimethylcholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol SCH_39304 SCH_39304 Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) SCH_39304->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Ergosterol_Depletion->Disrupted_Membrane Toxic_Sterol_Accumulation->Disrupted_Membrane Fungal_Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Fungal_Growth_Inhibition

Figure 1. Signaling pathway of this compound's mechanism of action.

Stereoselectivity of Action

This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers (non-superimposable mirror images): the RR(+) enantiomer (SCH 42427) and the SS(-) enantiomer (SCH 42426). Crucially, the antifungal activity of this compound is almost entirely attributable to the RR(+) enantiomer. The SS(-) enantiomer is largely inactive.

This stereoselectivity is a direct consequence of the three-dimensional structure of the active site of the target enzyme, lanosterol 14α-demethylase. The RR(+) enantiomer has the correct spatial arrangement to bind effectively to the enzyme's active site, leading to potent inhibition. In contrast, the SS(-) enantiomer does not fit as well, resulting in significantly weaker or no binding and, consequently, a lack of antifungal activity.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound and its enantiomers against lanosterol 14α-demethylase has been quantified through in vitro enzyme assays. A key study by Kanamarlapudi and Kelly (1997) investigated the stereoselective interaction of these compounds with the enzyme from Aspergillus fumigatus. While the specific IC50 values from the full text of this key study are not publicly available, the abstract confirms a direct correlation between the in vitro enzyme inhibition (IC50 values) and the minimum inhibitory concentrations (MICs) against the whole fungal organism. The RR(+) enantiomer demonstrated significantly lower IC50 and MIC values compared to the racemic mixture and the inactive SS(-) enantiomer.

Table 1: In Vitro Activity of this compound and its Enantiomers against Aspergillus fumigatus

CompoundIC50 for Lanosterol 14α-Demethylase InhibitionMinimum Inhibitory Concentration (MIC)
This compound (Racemic)Intermediate~2x that of RR(+) enantiomer
SCH 42427 (RR(+) enantiomer)LowestMost Potent
SCH 42426 (SS(-) enantiomer)Highest (Inactive)Inactive

Note: Specific IC50 values are based on the findings of Kanamarlapudi & Kelly, 1997, but the exact numerical data from the full publication could not be retrieved.

Experimental Protocols

The determination of the mechanism of action of triazole antifungals like this compound involves a series of established experimental protocols.

Cell-Free Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of the compound on the ergosterol biosynthesis pathway in a cell-free system.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Fungal_Culture 1. Culture Fungal Cells (e.g., Aspergillus fumigatus) Protoplast_Formation 2. Generate Protoplasts (Enzymatic digestion of cell wall) Fungal_Culture->Protoplast_Formation Cell_Lysis 3. Lyse Protoplasts (e.g., sonication, homogenization) Protoplast_Formation->Cell_Lysis Microsome_Isolation 4. Isolate Microsomal Fraction (Centrifugation) Cell_Lysis->Microsome_Isolation Incubation_Mix 5. Prepare Incubation Mixture: - Microsomal fraction - Radiolabeled precursor (e.g., [14C]-lanosterol) - NADPH-generating system - Test compound (this compound/enantiomers) Microsome_Isolation->Incubation_Mix Incubation 6. Incubate at optimal temperature and time Incubation_Mix->Incubation Lipid_Extraction 7. Extract Lipids Incubation->Lipid_Extraction TLC_HPLC 8. Separate Sterols (TLC or HPLC) Lipid_Extraction->TLC_HPLC Quantification 9. Quantify Radiolabeled Sterols (Scintillation counting or radiography) TLC_HPLC->Quantification IC50_Calculation 10. Calculate IC50 Value Quantification->IC50_Calculation

Figure 2. Experimental workflow for a cell-free ergosterol biosynthesis inhibition assay.

Brief Protocol:

  • Preparation of Microsomes: Fungal mycelia are harvested and treated with cell wall-lysing enzymes to produce protoplasts. The protoplasts are then lysed, and the microsomal fraction, which contains the lanosterol 14α-demethylase, is isolated by differential centrifugation.

  • Enzyme Assay: The microsomal preparation is incubated with a radiolabeled precursor (e.g., [¹⁴C]lanosterol) and a source of reducing equivalents (NADPH). The reaction is carried out in the presence of varying concentrations of the test compound (this compound or its enantiomers).

  • Analysis: After incubation, the sterols are extracted and separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled ergosterol and precursor is quantified, and the concentration of the compound that inhibits ergosterol synthesis by 50% (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Brief Protocol:

  • Preparation of Inoculum: A standardized suspension of fungal spores or yeast cells is prepared.

  • Drug Dilution: A serial dilution of the antifungal agent is prepared in a liquid growth medium in a microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated under appropriate conditions.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that shows no visible growth.

Pharmacokinetics and In Vivo Efficacy

While not a direct part of the core mechanism of action, the pharmacokinetic profile of this compound is crucial for its in vivo efficacy. Studies in animal models have demonstrated its effectiveness against a variety of fungal infections.

Table 2: In Vivo Efficacy of this compound and its Active Enantiomer (SCH 42427)

Animal ModelFungal PathogenEfficacy MetricFinding
MouseSystemic Candida albicansPD50 (mg/kg)SCH 42427 (0.17) > this compound (0.21)
MousePulmonary Aspergillus flavusPD50 (mg/kg)SCH 42427 (13) > this compound (18)
HamsterVaginal Candida albicansED50 (mg/kg)SCH 42427 (3.5) > this compound (8.5)
Guinea PigDermal Trichophyton mentagrophytesTopical ActivitySCH 42427 is ~2-fold more active than this compound

PD50: 50% protective dose; ED50: 50% effective dose.

Conclusion

The mechanism of action of this compound is well-defined within the context of triazole antifungals. Its potent and stereoselective inhibition of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to the cessation of fungal growth. The superior activity of the RR(+) enantiomer, SCH 42427, highlights the importance of stereochemistry in drug design and efficacy. This in-depth understanding of its molecular mechanism provides a solid foundation for its potential clinical applications and for the development of future antifungal agents.

The Discovery and Developmental Journey of SCH 39304 (Posaconazole): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304, later known as posaconazole, is a potent, broad-spectrum, second-generation triazole antifungal agent developed by Schering-Plough. Its discovery marked a significant advancement in the management of invasive fungal infections. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and preclinical evaluation of this compound. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of this important antifungal compound.

Introduction: The Emergence of a New Antifungal Agent

The landscape of antifungal therapy in the late 20th century was characterized by the need for agents with a broader spectrum of activity and improved safety profiles compared to existing treatments like amphotericin B and first-generation azoles. In this context, Schering-Plough (now Merck & Co.) initiated research programs aimed at discovering novel antifungal compounds. This endeavor led to the identification of this compound, a triazole derivative with promising antifungal properties.[1]

Discovery and Early Development

This compound was identified through a rigorous screening program designed to discover compounds with potent and broad-spectrum antifungal activity. Early studies revealed that this compound is a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. Subsequent research demonstrated that the antifungal activity of the racemic mixture was almost entirely attributable to the SCH 42427 enantiomer.

The Active Enantiomer: SCH 42427

In vitro and in vivo studies conclusively showed that SCH 42427 was the active component of this compound. SCH 42427 was found to be approximately twofold more active in vitro against a range of yeasts and dermatophytes compared to the racemic mixture, while SCH 42426 was essentially inactive.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound exerts its antifungal effect by disrupting the fungal cell membrane. Specifically, it inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51A1) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound (Posaconazole) This compound (Posaconazole) Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound (Posaconazole)->Lanosterol 14α-demethylase (CYP51A1) Inhibits

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

In Vitro Antifungal Activity

This compound demonstrated a broad spectrum of in vitro activity against a wide range of clinically important fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.03 - 20.060.25
Candida glabrata≤0.03 - 160.251
Candida krusei0.06 - 40.250.5
Candida parapsilosis≤0.03 - 10.120.5
Candida tropicalis≤0.03 - 20.120.5
Aspergillus fumigatus≤0.03 - 20.120.25
Aspergillus flavus≤0.03 - 10.120.25
Aspergillus niger≤0.03 - 20.250.5
Aspergillus terreus≤0.03 - 20.250.5
Cryptococcus neoformans≤0.03 - 0.50.060.12

In Vivo Efficacy in Animal Models

The antifungal efficacy of this compound was evaluated in various animal models of systemic and localized fungal infections. These studies demonstrated the potent in vivo activity of the compound.

Systemic Candidiasis in Mice

In a murine model of disseminated candidiasis, oral administration of this compound resulted in a dose-dependent increase in survival and a reduction in fungal burden in target organs.

CompoundPD₅₀ (mg/kg)ED₅₀ (mg/kg) - Kidney
This compound0.210.62
SCH 424270.170.47
SCH 42426>100>100
Pulmonary Aspergillosis in Mice

This compound was also effective in a murine model of pulmonary aspergillosis, demonstrating a significant increase in survival compared to untreated controls.

CompoundPD₅₀ (mg/kg)
This compound18
SCH 4242713
SCH 42426>250
Vaginal Candidiasis in Hamsters

In a hamster model of vaginal candidiasis, both oral and topical administration of this compound were effective in clearing the infection.

CompoundRouteED₅₀ (mg/kg)
This compoundOral8.5
SCH 42427Oral3.5
SCH 42426Oral320

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Susceptibility Testing
  • Methodology: The in vitro antifungal activity of this compound was determined using a broth microdilution method based on the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), document M27-A for yeasts and M38-A for filamentous fungi.

  • Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Inoculum Preparation: Fungal isolates were grown on appropriate agar plates, and suspensions were prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (≥50% for azoles) of growth compared to the drug-free control.

The general workflow for in vitro susceptibility testing is depicted below.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Isolate Culture Fungal Isolate Culture Inoculum Suspension Preparation Inoculum Suspension Preparation Fungal Isolate Culture->Inoculum Suspension Preparation Inoculation of Microtiter Plates Inoculation of Microtiter Plates Inoculum Suspension Preparation->Inoculation of Microtiter Plates Drug Dilution Series Preparation Drug Dilution Series Preparation Drug Dilution Series Preparation->Inoculation of Microtiter Plates Incubation Incubation Inoculation of Microtiter Plates->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination

Caption: General workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Studies
  • Animal Models: Specific pathogen-free mice and hamsters were used for the in vivo studies.

  • Infection: Animals were infected intravenously or via the respiratory tract with a standardized inoculum of the respective fungal pathogen.

  • Drug Administration: this compound and comparator drugs were administered orally via gavage.

  • Endpoints: Efficacy was assessed based on survival rates (PD₅₀, the dose protecting 50% of the animals) and the reduction of fungal burden in target organs (ED₅₀, the dose reducing the fungal CFU by 50%).

  • Tissue Burden Quantification: At the end of the study period, animals were euthanized, and target organs (e.g., kidneys, lungs) were aseptically removed, homogenized, and plated on appropriate agar media to determine the number of colony-forming units (CFU).

From this compound to Posaconazole: Clinical Development

Based on its promising preclinical profile, the active enantiomer of this compound, SCH 42427, was advanced into clinical development and was named posaconazole. Clinical trials confirmed its efficacy and safety in the prophylaxis and treatment of a broad range of invasive fungal infections, particularly in immunocompromised patients. Posaconazole (Noxafil®) received its first marketing approval in 2005 and has since become an important tool in the armamentarium against serious fungal diseases.

Conclusion

The discovery and development of this compound, culminating in the approval of posaconazole, represents a significant achievement in antifungal drug discovery. Its broad spectrum of activity, potent in vitro and in vivo efficacy, and well-characterized mechanism of action have established it as a valuable therapeutic option for the management of invasive fungal infections. The rigorous preclinical evaluation, including detailed in vitro susceptibility testing and various animal models of infection, provided a solid foundation for its successful clinical development. This technical guide has provided a comprehensive overview of the key scientific data and methodologies that underpinned the journey of this compound from a promising lead compound to a clinically important antifungal agent.

References

An In-Depth Technical Guide to SCH 39304 (Genaconazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304, also known as Genaconazole, is a triazole antifungal agent with a broad spectrum of activity. As a member of the azole class of antifungals, it exerts its effect through the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended for use by researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic triazole derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
Common Name This compound, Genaconazole
IUPAC Name (2R,3R)-2-(2,4-difluorophenyl)-3-(methylsulfonyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1]
CAS Number 121650-83-7[1][2]
Molecular Formula C₁₃H₁₅F₂N₃O₃S[3]
SMILES C--INVALID-LINK--(c2ccc(cc2F)F)O">C@HS(=O)(=O)C[3]
InChI Key HFGZFHCWKKQGIS-NOZJJQNGSA-N[3]
Physicochemical Properties
PropertyValueReference
Molecular Weight 331.34 g/mol [1][3]
Melting Point Data not available
Solubility Data not available for Genaconazole. Related triazoles like Efinaconazole are insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetonitrile.[4] Ketoconazole is soluble in DMSO, ethanol, and chloroform.[5] Posaconazole has very low aqueous solubility.[6]
pKa Data not available

Mechanism of Action

The primary mechanism of action of this compound, consistent with other triazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound prevents the demethylation of lanosterol.[10][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) SCH39304 This compound (Genaconazole) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Inhibition SCH39304->Inhibition Lanosterol_to_Intermediate_edge Lanosterol_to_Intermediate_edge Inhibition->Lanosterol_to_Intermediate_edge Inhibits

Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the evaluation of this compound.

Synthesis of this compound (General Approach)

A specific, detailed synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of structurally related triazole antifungals such as posaconazole and voriconazole generally involves a multi-step process.[12][13][14] A plausible synthetic route for this compound would likely involve the following key steps, though this is a generalized representation:

Synthesis_Workflow Start Starting Materials: - Substituted Phenyl Precursor - Triazole Step1 Step 1: Formation of epoxide intermediate Start->Step1 Step2 Step 2: Epoxide opening with triazole Step1->Step2 Step3 Step 3: Introduction of the sulfonylmethyl group Step2->Step3 Step4 Step 4: Purification and Characterization Step3->Step4 Final Final Product: This compound (Genaconazole) Step4->Final

Generalized Synthetic Workflow for Triazole Antifungals.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and can be adapted for this compound.[15][16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound (Genaconazole) powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate (e.g., Candida albicans)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range.

  • Drug Dilution Series:

    • In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations.

    • Each well should contain 100 µL of the diluted drug solution.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud dextrose agar at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum suspension to each well of the microtiter plate (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[16]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[16]

InVitro_Workflow Start Prepare this compound Stock and Dilutions Step2 Inoculate 96-well Plate Start->Step2 Step1 Prepare Fungal Inoculum Step1->Step2 Step3 Incubate at 35°C for 24-48h Step2->Step3 Step4 Read Turbidity Step3->Step4 Final Determine Minimum Inhibitory Concentration (MIC) Step4->Final

Workflow for In Vitro Antifungal Susceptibility Testing.
In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic candidiasis.[17][18][19]

Objective: To assess the ability of this compound to reduce fungal burden and/or improve survival in mice with systemic Candida albicans infection.

Materials:

  • 6-8 week old immunocompromised mice (e.g., BALB/c or ICR, rendered neutropenic with cyclophosphamide)[17][19]

  • Candida albicans strain

  • This compound formulated for oral or intravenous administration

  • Sterile saline

  • Sabouraud dextrose agar plates

Procedure:

  • Immunosuppression (if applicable): Administer an immunosuppressive agent such as cyclophosphamide to the mice to induce neutropenia, making them more susceptible to systemic infection.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans in sterile saline. The concentration should be predetermined to cause a non-lethal systemic infection for fungal burden studies or a lethal infection for survival studies.

  • Infection: Infect the mice with the prepared C. albicans inoculum via intravenous injection into the lateral tail vein.[18][20]

  • Treatment:

    • Divide the infected mice into treatment and control groups.

    • Administer this compound to the treatment groups at various dosages. The route of administration (e.g., oral gavage, intravenous injection) and treatment duration will depend on the study design.

    • Administer the vehicle control to the control group.

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality.

    • Fungal Burden Study: At a specific time point post-infection (e.g., 24-72 hours), euthanize the mice. Aseptically remove target organs (typically kidneys), homogenize the tissue, and plate serial dilutions on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.[17][18]

  • Data Analysis:

    • For survival studies, use Kaplan-Meier survival curves and log-rank tests to compare survival between groups.

    • For fungal burden studies, compare the mean log₁₀ CFU/gram of tissue between treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

InVivo_Workflow Start Immunosuppress Mice Step1 Infect Mice with Candida albicans (i.v.) Start->Step1 Step2 Administer this compound or Vehicle Step1->Step2 Step3 Monitor Survival or Determine Fungal Burden in Organs Step2->Step3 Final Analyze Data and Assess Efficacy Step3->Final

Workflow for In Vivo Efficacy Testing.

Conclusion

This compound (Genaconazole) is a potent triazole antifungal agent that targets a crucial step in the biosynthesis of the fungal cell membrane. The information and protocols provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Further investigation into its specific physicochemical properties and the development of a detailed, publicly available synthesis protocol would be beneficial for the scientific community.

References

SCH 39304: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a broad-spectrum triazole antifungal agent that has demonstrated significant activity against a wide range of fungal pathogens. As a member of the azole class, its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth overview of the antifungal activity of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to evaluate its performance. It is important to note that this compound is a racemic mixture, with the SCH 42427 enantiomer being responsible for its antifungal activity.[1][2] In many studies, SCH 42427 was found to be approximately twofold more active in vitro than the racemic mixture this compound.[1][2]

Spectrum of Antifungal Activity

This compound exhibits a broad spectrum of activity against various yeasts, molds, and dermatophytes. The following tables summarize the available quantitative data on its in vitro activity, primarily presented as Minimum Inhibitory Concentrations (MICs).

Yeasts
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans40~0.31 (IC₁/₂)--[3]
Candida spp.----[1]
Cryptococcus neoformans----[4]

Note: IC₁/₂ refers to the 50% inhibitory concentration.

Molds
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatus-40--[5]
Aspergillus flavus----[1][2]
Histoplasma capsulatum----[6][7]
Dermatophytes
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton mentagrophytes----[1]

Mechanism of Action

As a triazole antifungal, this compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursor Ergosterol Precursor Lanosterol->Ergosterol_precursor Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Ergosterol_precursor->Ergosterol ...multiple steps Membrane Ergosterol integrates into the fungal cell membrane Ergosterol->Membrane SCH39304 This compound Inhibition SCH39304->Inhibition Lanosterol_precursor Lanosterol_precursor Inhibition->Lanosterol_precursor

Ergosterol biosynthesis pathway and inhibition by this compound.

Experimental Protocols

The in vitro antifungal activity of this compound is primarily determined using broth microdilution methods, following standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida and Cryptococcus species.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well. The endpoint can be read visually or spectrophotometrically.

Experimental_Workflow Start Start: Fungal Isolate Culture Culture on Agar Medium Start->Culture Inoculum Prepare Inoculum Suspension Culture->Inoculum Adjust Adjust to 0.5 McFarland Standard Inoculum->Adjust Dilute_Inoculum Dilute Inoculum Adjust->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC End End: Determine MIC Value Read_MIC->End

Generalized workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound is a potent triazole antifungal with a broad spectrum of activity against clinically important yeasts, molds, and dermatophytes. Its mechanism of action, the inhibition of ergosterol biosynthesis, is a well-established and effective strategy for combating fungal infections. The standardized methodologies for in vitro susceptibility testing provide a reliable means of assessing its antifungal potency. Further research with more extensive collections of clinical isolates is warranted to fully delineate the MIC distributions and establish clinical breakpoints for this compound against a wider array of fungal pathogens.

References

An In-depth Technical Guide to the Mycological Research Applications of SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304 is a triazole antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death. Research has shown this compound to be effective in both in vitro and in vivo models against various clinically relevant fungi, including species of Candida, Aspergillus, Cryptococcus, and Histoplasma. This technical guide provides a comprehensive overview of the mycology research applications of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. By inhibiting this key step, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity This compound This compound Lanosterol\n14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol\n14α-demethylase\n(CYP51A1) Inhibits Toxic Sterol\nPrecursors Toxic Sterol Precursors Lanosterol\n14α-demethylase\n(CYP51A1)->Toxic Sterol\nPrecursors Accumulation of Fungal Cell\nViability Fungal Cell Viability Fungal Cell\nMembrane Integrity->Fungal Cell\nViability Disrupted Membrane\nFunction Disrupted Membrane Function Toxic Sterol\nPrecursors->Disrupted Membrane\nFunction Fungal Cell\nDeath Fungal Cell Death Disrupted Membrane\nFunction->Fungal Cell\nDeath

Caption: Mechanism of action of this compound in inhibiting ergosterol biosynthesis.

Quantitative Efficacy Data

The antifungal activity of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize key efficacy data against various fungal pathogens.

Table 1: In Vitro Susceptibility of Various Fungi to this compound
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans400.03 - >1280.251.0
Candida tropicalis100.06 - 0.50.1250.5
Candida parapsilosis100.06 - 0.250.1250.25
Cryptococcus neoformans300.015 - 0.50.060.25
Aspergillus fumigatus200.25 - >162.08.0
Histoplasma capsulatum100.007 - 0.030.0150.03

MIC (Minimum Inhibitory Concentration) values are highly dependent on testing conditions such as inoculum size and media composition.

Table 2: In Vivo Efficacy of this compound in Murine Models of Systemic Fungal Infections
Fungal PathogenAnimal ModelTreatment RouteEfficacy EndpointED50 / PD50 (mg/kg)Comparator (ED50 mg/kg)
Candida albicansMouse, systemicOralSurvival0.62Fluconazole (1.5)
Candida albicansMouse, systemicOralKidney CFU reduction0.47Fluconazole (0.62)
Aspergillus flavusMouse, pulmonaryOralSurvival13-
Cryptococcus neoformansMouse, meningitisOralSurvival1.0Fluconazole (>5.0)
Histoplasma capsulatumMouse, systemicOralSpleen CFU reduction0.5Fluconazole (5.0)

ED50 (Median Effective Dose) and PD50 (Median Protective Dose) represent the dose required to achieve a therapeutic effect or protect 50% of the animals, respectively. CFU (Colony Forming Units).

Table 3: Comparative Efficacy of this compound in a Hamster Model of Vaginal Candidiasis
TreatmentAdministration RouteEfficacy EndpointED50 (mg/kg)
This compoundOralCulture negativity3.5
FluconazoleOralCulture negativity8.5
This compoundTopical (0.125%)Lesion score reduction-

Detailed Experimental Protocols

The following are representative protocols for evaluating the antifungal activity of this compound.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast.

Start Start Prepare Fungal\nInoculum Prepare Fungal Inoculum Start->Prepare Fungal\nInoculum Prepare Serial Dilutions\nof this compound Prepare Serial Dilutions of this compound Start->Prepare Serial Dilutions\nof this compound Inoculate Microtiter\nPlate Inoculate Microtiter Plate Prepare Fungal\nInoculum->Inoculate Microtiter\nPlate Prepare Serial Dilutions\nof this compound->Inoculate Microtiter\nPlate Incubate Plate Incubate Plate Inoculate Microtiter\nPlate->Incubate Plate Read and Interpret\nResults (MIC) Read and Interpret Results (MIC) Incubate Plate->Read and Interpret\nResults (MIC) End End Read and Interpret\nResults (MIC)->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 103 CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the starting drug concentration to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • This will result in wells with drug concentrations ranging from the starting concentration down to a minimal concentration.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well. This will bring the total volume in each well to 200 µL and further dilute the drug concentrations by half.

  • Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

In Vivo Efficacy: Murine Model of Systemic Candidiasis

This model is used to assess the efficacy of this compound in treating a disseminated Candida albicans infection.

Start Start Prepare C. albicans\nInoculum Prepare C. albicans Inoculum Start->Prepare C. albicans\nInoculum Infect Mice\nIntravenously Infect Mice Intravenously Prepare C. albicans\nInoculum->Infect Mice\nIntravenously Initiate Treatment with\nthis compound (Oral Gavage) Initiate Treatment with This compound (Oral Gavage) Infect Mice\nIntravenously->Initiate Treatment with\nthis compound (Oral Gavage) Monitor Survival and/\nor Determine Fungal Burden Monitor Survival and/ or Determine Fungal Burden Initiate Treatment with\nthis compound (Oral Gavage)->Monitor Survival and/\nor Determine Fungal Burden Analyze Data (ED50/PD50) Analyze Data (ED50/PD50) Monitor Survival and/\nor Determine Fungal Burden->Analyze Data (ED50/PD50) End End Analyze Data (ED50/PD50)->End

Caption: Workflow for the murine model of systemic candidiasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans isolate

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Sterile saline

  • Surgical tools for organ harvesting

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans in YPD broth overnight at 30°C with shaking.

    • Wash the cells with sterile saline by centrifugation.

    • Resuspend the cells in sterile saline and adjust the concentration to 1 x 106 CFU/mL.

  • Infection:

    • Inject each mouse intravenously via the lateral tail vein with 0.1 mL of the fungal suspension (1 x 105 CFU/mouse).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound orally by gavage once daily for a predetermined period (e.g., 7 days).

    • Prepare different dose levels of this compound in the vehicle.

    • A control group should receive the vehicle only.

  • Efficacy Assessment:

    • Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

    • Fungal Burden: At the end of the treatment period, euthanize a subset of mice.

      • Aseptically remove the kidneys.

      • Homogenize the kidneys in sterile saline.

      • Perform serial dilutions of the homogenate and plate on SDA.

      • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Calculate the ED50 or PD50 based on the survival data or the reduction in kidney fungal burden.

In Vivo Efficacy: Hamster Model of Vaginal Candidiasis

This model is used to evaluate the efficacy of this compound in a localized mucosal infection.

Materials:

  • Female golden Syrian hamsters (6-8 weeks old)

  • Candida albicans isolate

  • Estradiol valerate

  • This compound

  • Vehicle for oral or topical administration

  • Sterile cotton swabs

Procedure:

  • Induction of Pseudoestrus:

    • Administer estradiol valerate subcutaneously to induce a pseudoestrus state, making the animals susceptible to vaginal infection.

  • Infection:

    • Three days after hormone treatment, inoculate the hamsters intravaginally with a suspension of C. albicans (e.g., 1 x 107 CFU in 0.1 mL saline).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Oral: Administer this compound by oral gavage daily.

    • Topical: Apply a cream or gel formulation of this compound intravaginally.

    • Include a vehicle control group.

  • Efficacy Assessment:

    • At the end of the treatment period, take vaginal swabs.

    • Streak the swabs onto SDA plates.

    • Incubate the plates and assess for the presence or absence of C. albicans growth (culture negativity).

    • Alternatively, score the severity of the infection based on visual signs.

  • Data Analysis: Determine the dose or concentration of this compound required to achieve a certain level of cure or reduction in infection severity.

Conclusion

This compound has demonstrated significant promise as an antifungal agent with potent activity against a wide range of fungal pathogens. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, makes it an effective inhibitor of fungal growth. The quantitative data from both in vitro and in vivo studies highlight its potential for the treatment of various mycoses. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other novel antifungal compounds. Further research is warranted to fully elucidate its clinical potential and to explore its application in combination therapies.

An In-depth Technical Guide to the Pharmacology of SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is an investigational, broad-spectrum triazole antifungal agent. Structurally, it is a racemic mixture of two enantiomers: SCH 42427, the active component, and SCH 42426, the inactive component.[1][2] As a member of the triazole class, this compound exhibits potent activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3] The active enantiomer, SCH 42427, stereoselectively targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication. The inactive enantiomer, SCH 42426, does not exhibit significant binding to the lanosterol 14α-demethylase enzyme.[3]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains SCH39304 This compound (Active Enantiomer: SCH 42427) SCH39304->Inhibition LanosterolDemethylase->Ergosterol Inhibition->LanosterolDemethylase

Figure 1: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both animal models and human subjects. The compound exhibits slow absorption and a long elimination half-life.

Table 1: Pharmacokinetic Parameters of this compound in HIV-infected Patients[3][4]
DosageDayCmax (µg/mL)Tmax (h)AUC0-24 (µg·h/mL)t1/2 (h)
50 mg/day11.22.1--
50 mg/day167.64.3139.9100
200 mg/day13.94.0--
200 mg/day1617.23.2314.589
Table 2: Pharmacokinetic Parameters of this compound in Rabbits (2 mg/kg single oral dose)[5][6]
ParameterValue
Cmax (µg/mL)1.4 ± 0.11
Tmax (h)4 ± 0.5
t1/2 (h)25 ± 1.4
Vdss (L)3.8 ± 0.3
AUC (µg·h/mL)44 ± 3.4

Preclinical Efficacy

This compound has demonstrated significant in vivo efficacy in various animal models of fungal infections.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Systemic Candida albicans Infection[1][2]
CompoundPD50 (mg/kg)ED50 (mg/kg)
This compound0.210.62
SCH 424270.170.47
SCH 42426>100>100
Table 4: In Vivo Efficacy of this compound in a Murine Model of Pulmonary Aspergillus flavus Infection[1][2]
CompoundPD50 (mg/kg)
This compound18
SCH 4242713
SCH 42426>250
Table 5: Comparative Efficacy of Oral this compound and Fluconazole in a Guinea Pig Model of Trichophyton mentagrophytes Infection[7][8]
Treatment (once daily, 10 days)Efficacy
This compound (2.5 mg/kg)20-fold more active than fluconazole in reducing lesion scores.
Table 6: Comparative Efficacy of Oral this compound and Fluconazole in a Hamster Model of Vaginal Candida albicans Infection[7][8][9]
Treatment (4 days)Efficacy
This compound (1.6 mg/kg)4-fold more active than fluconazole; cured all hamsters.
This compound (10 mg/kg, single dose)Cured all hamsters.

Experimental Protocols

Detailed experimental protocols for key assays are crucial for the replication and validation of research findings. Below are representative methodologies for in vivo efficacy and in vitro susceptibility testing.

Murine Model of Systemic Fungal Infection (General Protocol)

This protocol outlines a general workflow for assessing the in vivo efficacy of an antifungal agent in a murine model of systemic infection.

cluster_0 Pre-Infection cluster_1 Infection and Treatment cluster_2 Post-Infection Monitoring cluster_3 Data Analysis AnimalAcclimation Animal Acclimation InoculumPrep Inoculum Preparation AnimalAcclimation->InoculumPrep DosePrep Drug Formulation InoculumPrep->DosePrep Infection Intravenous Infection DosePrep->Infection Treatment Drug Administration Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring FungalBurden Determine Fungal Burden in Organs Monitoring->FungalBurden Analysis Statistical Analysis (e.g., Survival Curves, CFU comparison) FungalBurden->Analysis

Figure 2: Generalized experimental workflow for in vivo efficacy testing of antifungal agents.

1. Animal Model and Husbandry:

  • Species: Male or female BALB/c mice, 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water.

  • Acclimation: Animals are acclimated for at least 7 days prior to the experiment.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans (e.g., ATCC 90028) or other relevant fungal pathogen.

  • Culture: The fungal strain is grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Inoculum: Colonies are harvested and suspended in sterile saline. The suspension is washed and centrifuged, and the final concentration is adjusted to the desired level (e.g., 1 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.

3. Infection:

  • Mice are infected via intravenous injection of the fungal suspension (e.g., 0.1 mL) into the lateral tail vein.

4. Drug Administration:

  • This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Treatment is initiated at a specified time post-infection (e.g., 24 hours) and administered orally once or twice daily for a defined period (e.g., 7-14 days).

  • Control groups receive the vehicle alone.

5. Efficacy Assessment:

  • Survival: Animals are monitored daily for morbidity and mortality. Survival data is plotted using Kaplan-Meier curves.

  • Fungal Burden: At the end of the treatment period, a subset of animals is euthanized. Organs (e.g., kidneys, liver, spleen, brain) are aseptically removed, homogenized, and serially diluted. Dilutions are plated on SDA, and colonies are counted after incubation to determine the CFU per gram of tissue.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Standard)

1. Media and Reagents:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal Agent: this compound powder is dissolved in DMSO to create a stock solution.

2. Inoculum Preparation:

  • The fungal isolate is grown on SDA for 24-48 hours.

  • A suspension is made in sterile saline and adjusted to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

3. Assay Procedure:

  • Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI-1640.

  • Each well is inoculated with the fungal suspension.

  • The plate is incubated at 35°C for 24-48 hours.

4. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Conclusion

This compound is a potent triazole antifungal with a well-defined mechanism of action targeting ergosterol biosynthesis. Its favorable pharmacokinetic profile, characterized by a long half-life, and robust preclinical efficacy in various animal models of fungal infections, underscore its potential as an antifungal therapeutic. The provided data and experimental outlines offer a technical foundation for further research and development of this and similar antifungal compounds.

References

The Triazole Antifungal Agent SCH 39304: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a broad-spectrum, orally active triazole antifungal agent that has demonstrated significant efficacy against a range of fungal pathogens in preclinical studies. As a member of the triazole class, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.

Efficacy Data

The in vivo efficacy of this compound has been evaluated in various animal models of fungal infections, consistently demonstrating potent activity against both yeasts and molds. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its performance against different pathogens and in relation to other antifungal agents.

Table 1: In Vivo Efficacy of this compound in Murine Models of Systemic Candidiasis
Fungal SpeciesMouse ModelTreatment RegimenEfficacy EndpointThis compound DoseComparator and DoseOutcome
Candida albicansNormalOnce-daily oral, 2, 5, or 10 daysReduction in kidney CFU0.5 mg/kgFluconazole (1.5 mg/kg), Ketoconazole (100 mg/kg)3 and 200 times more active than fluconazole and ketoconazole, respectively[1][2]
Candida albicansImmunocompromised (gamma irradiation)Once-daily oral, 2, 5, or 10 daysReduction in kidney CFU1.3 mg/kgFluconazole (45.5 mg/kg), Ketoconazole (>130 mg/kg)35 and >100 times more active than fluconazole and ketoconazole, respectively[1][2]
Candida albicansSystemic InfectionSingle oral dose 24h prior to infectionProtectionNot specifiedNot applicableExcellent protection observed[1][2]
Table 2: In Vivo Efficacy of this compound in Murine Models of Aspergillosis
Fungal SpeciesMouse ModelTreatment RegimenEfficacy EndpointThis compound DoseComparator and DoseOutcome
Aspergillus flavusSystemic InfectionNot specifiedSurvival5 mg/kgFluconazole (50 mg/kg)Survived twice as long as fluconazole-treated and control mice[1][2]
Aspergillus fumigatusPulmonary Aspergillosis (immunosuppressed)Oral, twice daily for 15 daysSurvival≥ 5 mg/kgAmphotericin B (3 mg/kg), Fluconazole (15 or 30 mg/kg)Significantly prolonged survival, comparable to Amphotericin B; Fluconazole was not effective[3]
Aspergillus fumigatusPulmonary Aspergillosis (immunosuppressed)Oral, twice daily for 5 daysReduction in lung CFUNot specifiedNot applicableSignificantly reduced the number of A. fumigatus in the lung[3]
Table 3: In Vivo Efficacy of SCH 42427 (Active Enantiomer) vs. This compound
Fungal SpeciesInfection ModelEfficacy EndpointSCH 42427 Dose (PD50/ED50)This compound Dose (PD50/ED50)
Candida albicansSystemic (mice)PD500.17 mg/kg0.21 mg/kg
Candida albicansSystemic (mice)ED500.47 mg/kg0.62 mg/kg
Aspergillus flavusPulmonary (mice)PD5013 mg/kg18 mg/kg
Candida albicansVaginal (hamsters)ED503.5 mg/kg8.5 mg/kg

PD50: 50% protective dose; ED50: 50% effective dose[2]

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound
Fungal SpeciesMIC Range (µg/mL)
YeastsGenerally active (specific values not consistently reported in the provided search results)
DermatophytesGenerally active (specific values not consistently reported in the provided search results)
Aspergillus fumigatus40

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in both animal models and humans. A study in HIV-infected patients provides key insights into its absorption, distribution, metabolism, and excretion.

Table 5: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Day 16)
Parameter50 mg Daily Dose200 mg Daily Dose
Cmax (µg/mL) 7.617.2
Tmax (h) 4.33.2
AUC0-24h (µg·h/mL) 139.9314.5
t1/2 (h) 10089

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life

Absorption of this compound appears to be slow, and there is a suggestion of reduced bioavailability at higher doses. The drug is primarily cleared unchanged in the urine. Notably, wide intersubject variations in plasma concentrations have been observed.[4][5]

Mechanism of Action

As a triazole antifungal, this compound targets the fungal cytochrome P450 enzyme 14α-demethylase (CYP51A1), which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.

The binding of the triazole nitrogen atom to the heme iron in the active site of CYP51A1 blocks the demethylation of lanosterol, a precursor to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in fungistatic or fungicidal activity.

cluster_fungal_cell Fungal Cell Membrane cluster_inhibition Inhibition by this compound cluster_consequences Consequences of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethylase (CYP51A1) 14-alpha-demethylase (CYP51A1) Lanosterol->14-alpha-demethylase (CYP51A1) Target Enzyme Ergosterol Ergosterol 14-alpha-demethylase (CYP51A1)->Ergosterol Essential for membrane integrity Accumulation of\n14-alpha-methylated sterols Accumulation of 14-alpha-methylated sterols 14-alpha-demethylase (CYP51A1)->Accumulation of\n14-alpha-methylated sterols Disrupted Membrane\nFunction & Integrity Disrupted Membrane Function & Integrity Ergosterol->Disrupted Membrane\nFunction & Integrity This compound This compound This compound->14-alpha-demethylase (CYP51A1) Blocks activity

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited. While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, the following descriptions outline the fundamental procedures.

In Vivo Efficacy Models

A commonly used model to assess the efficacy of antifungal agents against systemic Candida infections involves the following steps:

  • Inoculum Preparation: Candida albicans is cultured on a suitable medium, such as Sabouraud Dextrose Agar, and incubated. Colonies are then suspended in sterile saline, and the concentration is adjusted to the desired number of colony-forming units (CFU) per milliliter.

  • Infection: Mice (e.g., BALB/c or ICR strains) are infected via intravenous injection of the prepared C. albicans suspension into the lateral tail vein. The inoculum size is a critical parameter and is typically in the range of 10^5 to 10^7 CFU per mouse.[1][2]

  • Immunosuppression (if applicable): For studies in immunocompromised hosts, mice may be treated with agents like cyclophosphamide or subjected to gamma irradiation prior to infection to induce neutropenia.[1][2]

  • Treatment: Oral administration of this compound, a comparator drug, or a vehicle control is initiated at a specified time post-infection and continued for a defined duration.

  • Efficacy Assessment: The primary endpoints are typically survival and the fungal burden in target organs, most commonly the kidneys. To determine the fungal burden, kidneys are aseptically removed, homogenized, and serial dilutions are plated on a suitable agar to enumerate the CFU per gram of tissue.

cluster_workflow Murine Disseminated Candidiasis Workflow cluster_details Inoculum\nPreparation Inoculum Preparation Infection (IV) Infection (IV) Inoculum\nPreparation->Infection (IV) C. albicans culture\nand suspension C. albicans culture and suspension Inoculum\nPreparation->C. albicans culture\nand suspension Treatment Treatment Infection (IV)->Treatment Lateral tail vein\ninjection Lateral tail vein injection Infection (IV)->Lateral tail vein\ninjection Efficacy\nAssessment Efficacy Assessment Treatment->Efficacy\nAssessment Oral gavage of\nthis compound Oral gavage of This compound Treatment->Oral gavage of\nthis compound Survival analysis\nKidney CFU count Survival analysis Kidney CFU count Efficacy\nAssessment->Survival analysis\nKidney CFU count Immunosuppression Immunosuppression Immunosuppression->Infection (IV)

Caption: General experimental workflow for the murine model of disseminated candidiasis.
Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various fungal isolates is determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions of the drug are then made in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plate also includes a growth control (no drug) and a sterility control (no inoculum). The plate is then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Gas Chromatography for this compound Quantification

The concentration of this compound in biological matrices such as plasma and urine is determined using a sensitive and specific gas chromatography (GC) method. While the full detailed protocol is not publicly available, the general principles involve:

  • Sample Preparation: An extraction procedure is employed to isolate this compound and an internal standard from the biological sample. This typically involves liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column. The column separates this compound from other components based on its volatility and interaction with the stationary phase.

  • Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is used to detect and quantify the eluted this compound and the internal standard.

  • Quantification: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Conclusion

This compound is a potent triazole antifungal agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models of major fungal diseases. Its long half-life and oral bioavailability make it an interesting compound for further investigation. This technical guide has summarized the key quantitative data and experimental methodologies from the available literature to provide a solid foundation for researchers and drug development professionals. Further studies to fully elucidate its clinical potential and to develop detailed, standardized analytical methods are warranted.

References

Methodological & Application

Application Notes and Protocols for SCH 39304 in In Vivo Animal Models for Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of SCH 39304, a broad-spectrum triazole antifungal agent, in various animal models of candidiasis. Detailed protocols for key experimental models are provided to facilitate the design and execution of preclinical studies.

Introduction

This compound is a potent triazole antifungal that has demonstrated significant efficacy against various forms of candidiasis in preclinical animal models. Its mechanism of action, like other triazoles, involves the inhibition of fungal cytochrome P450-dependent 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to a compromised fungal cell membrane integrity and inhibition of fungal growth. This document summarizes the efficacy data of this compound and provides detailed methodologies for replicating the animal models used in its evaluation.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several animal models of candidiasis, demonstrating its superiority or comparability to other antifungal agents. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Systemic Candidiasis (Mouse Model)
Animal ModelTreatment RegimenEfficacy MetricThis compoundFluconazoleKetoconazoleReference
Normal MiceOnce-daily oral, 2, 5, or 10 daysDose to reduce kidney CFU by 4 log units0.5 mg/kg1.5 mg/kg (3x less active)100 mg/kg (200x less active)[1][2]
Immunocompromised Mice (gamma irradiation)Once-daily oralDose to reduce kidney CFU by 4 log units1.3 mg/kg45.5 mg/kg (35x less active)>100 mg/kg (>100x less active)[1][2]
Normal MiceSingle oral dose 24h prior to infectionProtectionExcellent protectionNot specifiedNot specified[1]
Table 2: Efficacy of this compound in Disseminated Candidiasis (Granulocytopenic Rabbit Model)
Treatment PhaseEfficacy OutcomeThis compoundAmphotericin BFluconazoleAmphotericin B + FlucytosineReference
PreventionEffectiveAs effective as Amphotericin B and FluconazoleEffectiveEffectiveNot specified[3]
Early Treatment (Subacute)EffectiveAs effective as Amphotericin B + Flucytosine and FluconazoleNot specifiedAs effective as this compoundEffective[3]
Late Treatment (Chronic)Less EffectiveLess effective than Amphotericin B + FlucytosineNot specifiedNot specifiedMore effective than this compound[3]
Table 3: Efficacy of this compound in Vaginal and Superficial Candidiasis

| Animal Model | Infection Type | Treatment Regimen | Efficacy Metric | this compound | Fluconazole | Miconazole | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Hamsters | Vaginal C. albicans | Oral, 4 days | Cure Rate | 100% at 1.6 mg/kg (4-fold more active) | Cured at 6.4 mg/kg | Not specified |[4][5] | | Hamsters | Vaginal C. albicans | Single oral dose | Cure Rate | 100% at 10 mg/kg | Not specified | Not specified |[4][5] | | Hamsters | Vaginal C. albicans | Intravaginal, 8 days | Cure Rate | 100% at 0.025% (2-fold more active than Fluconazole, 8-fold more active than Miconazole) | Cured at 0.05% | Cured at 0.2% |[4][5] | | Guinea Pigs | Superficial T. mentagrophytes | Topical, 0.125%, twice daily, 10 days | Efficacy (Culture & Lesion Score) | 5-8 fold more effective | Less effective | Not specified |[4][5] | | Guinea Pigs | Superficial T. mentagrophytes | Oral, 2.5 mg/kg, once daily, 10 days | Reduction in Lesion Scores | 20-fold more active | Less effective | Not specified |[4][5] |

Experimental Protocols

Detailed methodologies for the key animal models used to evaluate this compound are provided below.

Protocol 1: Systemic Candidiasis in Mice

This model is used to simulate a disseminated Candida infection and is crucial for evaluating the efficacy of antifungal agents in clearing the infection from major organs.

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Yeast Peptone Dextrose (YPD) broth and agar

  • Sterile, non-pyrogenic 0.9% saline

  • Female BALB/c mice (6-8 weeks old)

  • This compound and other test compounds

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile syringes and needles (27G or smaller for intravenous injection)

  • (Optional) Cyclophosphamide for immunosuppression

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on YPD agar plates at 35°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and incubate at 35°C with shaking for 18 hours.

    • Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.

    • Adjust the cell concentration to 1 x 106 CFU/mL using a hemocytometer or spectrophotometer. The final inoculum should be confirmed by plating serial dilutions on YPD agar.

  • (Optional) Immunosuppression:

    • To establish a more severe or persistent infection, mice can be immunosuppressed.

    • Administer cyclophosphamide intraperitoneally at a dose of 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.

  • Infection:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 0.1 mL of the prepared C. albicans suspension (1 x 105 CFU) intravenously into the lateral tail vein.

  • Treatment:

    • Initiate treatment with this compound or comparator agents at the desired doses and schedule (e.g., once daily oral gavage) starting 2-24 hours post-infection.

    • Continue treatment for the specified duration (e.g., 2, 5, or 10 days).

  • Assessment of Efficacy:

    • Survival: Monitor the mice daily for morbidity and mortality for up to 30 days post-infection.

    • Fungal Burden: At the end of the treatment period, euthanize the mice. Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions onto YPD agar. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.

Protocol 2: Disseminated Candidiasis in Persistently Granulocytopenic Rabbits

This model is particularly relevant for studying fungal infections in immunocompromised hosts, mimicking the clinical scenario in neutropenic patients.

Materials:

  • New Zealand White rabbits

  • Candida albicans strain

  • Cytarabine (Ara-C) for induction of granulocytopenia

  • This compound and other test compounds

  • Materials for intravenous catheter placement and injection

Procedure:

  • Induction of Granulocytopenia:

    • Administer cytarabine intravenously to induce and maintain a state of persistent granulocytopenia (absolute neutrophil count < 100/mm³). A common regimen is a continuous infusion or repeated bolus injections.

  • Infection:

    • Once granulocytopenia is established, infect the rabbits via an ear vein with an intravenous inoculum of C. albicans (e.g., 1 x 105 to 1 x 108 CFU).

  • Treatment:

    • Preventive: Start antifungal treatment before the fungal challenge.

    • Early: Initiate treatment shortly after the fungal challenge (e.g., 24 hours).

    • Late: Delay treatment to allow for the establishment of a more chronic infection (e.g., 5 days).

    • Administer this compound and comparator drugs at the desired doses and routes.

  • Assessment of Efficacy:

    • Monitor survival and clinical signs of infection.

    • At the end of the study, perform a post-mortem examination and determine the fungal burden (CFU/g) in target organs such as the kidneys, liver, and spleen.

Protocol 3: Vaginal Candidiasis in Hamsters

This model is used to evaluate the efficacy of antifungal agents against mucosal candidiasis. It relies on inducing a state of pseudoestrus to allow for a persistent vaginal infection.

Materials:

  • Female Golden Syrian hamsters

  • Candida albicans strain

  • Estradiol valerate or a similar long-acting estrogen

  • Sterile saline

  • This compound and other test compounds (for oral or intravaginal administration)

  • Sterile cotton swabs or vaginal lavage supplies

Procedure:

  • Induction of Pseudoestrus:

    • Administer estradiol valerate subcutaneously to induce a state of pseudoestrus. The optimal dose and frequency need to be determined for hamsters, but a starting point could be based on doses used in rats, adjusted for body weight. This is a critical step to ensure susceptibility to infection.[3]

  • Inoculum Preparation:

    • Prepare a suspension of C. albicans in sterile saline at a high concentration (e.g., 1 x 108 CFU/mL).

  • Infection:

    • A few days after estrogen administration, once signs of pseudoestrus are present, inoculate the hamsters intravaginally with a small volume (e.g., 10-20 µL) of the C. albicans suspension.

  • Treatment:

    • Initiate treatment at a specified time post-infection.

    • Oral: Administer this compound or other agents by oral gavage.

    • Intravaginal: Apply a cream or solution containing the antifungal agent directly into the vaginal lumen.

  • Assessment of Efficacy:

    • Fungal Burden: At various time points, collect vaginal samples using a sterile swab or by lavage with a small volume of sterile saline.

    • Plate serial dilutions of the vaginal fluid onto selective agar (e.g., YPD with antibiotics) to determine the vaginal CFU count.

    • Cure Rate: A cure is typically defined as the complete eradication of Candida from the vagina (0 CFU).

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole antifungal, targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway of Candida. This pathway is essential for the formation of ergosterol, a vital component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Erg11p (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation SCH39304 This compound (Triazole) SCH39304->Lanosterol Inhibits Erg11p Systemic_Candidiasis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment Inoculum Prepare C. albicans Inoculum Infection Intravenous Infection Inoculum->Infection Animals Acclimate Mice Immunosuppression Optional: Immunosuppression Animals->Immunosuppression Immunosuppression->Infection Treatment Administer this compound and Controls Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring FungalBurden Determine Kidney Fungal Burden (CFU) Treatment->FungalBurden Treatment_Strategies cluster_timeline Treatment Timeline Infection Candida Infection Early Early Treatment Infection->Early Prevention Preventive Treatment Prevention->Infection Late Late Treatment

References

Topical Formulation of SCH 39304 for Dermatophytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a broad-spectrum triazole antifungal agent that has demonstrated notable activity against dermatophytes, the causative agents of common superficial fungal infections of the skin, hair, and nails. As a racemic mixture, its antifungal efficacy is primarily attributed to its active enantiomer, SCH 42427.[1][2] This document provides detailed application notes and protocols for the preparation and evaluation of a topical formulation of this compound for the treatment of dermatophyte infections.

Data Presentation

In Vitro Susceptibility

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of dermatophytes is limited in publicly available literature, the in-vitro activity of its active enantiomer, SCH 42427, is reported to be twofold higher than the racemic mixture.[1][2] The inhibitory concentration (IC95%) of this compound against various fungi has been reported to range from 0.3 to over 80 mg/L.[3]

Antifungal AgentDermatophyte SpeciesMIC Range (µg/mL)
This compound Trichophyton spp.Data Not Available
Microsporum spp.Data Not Available
Epidermophyton floccosumData Not Available
Itraconazole (for comparison) Trichophyton rubrum0.015 - 0.25
Trichophyton mentagrophytes0.015 - 0.25
Ketoconazole (for comparison) Trichophyton rubrum0.06 - 1
Trichophyton mentagrophytes0.125 - 1

Note: Comparative data for itraconazole and ketoconazole are provided to offer a general context of azole activity against common dermatophytes.

In Vivo Efficacy

In a guinea pig model of Trichophyton mentagrophytes infection, a 0.125% topical formulation of this compound administered twice daily for 10 days was found to be 5-8 times more effective than fluconazole based on culture and lesion score results.[4][5]

Treatment GroupConcentrationApplicationDurationOutcome
This compound 0.125%Twice daily10 days5-8 fold more effective than Fluconazole
Fluconazole Not SpecifiedTwice daily10 days-

Experimental Protocols

Protocol 1: Preparation of a Representative Topical Cream Formulation (1% w/w)

This protocol describes the preparation of a generic oil-in-water cream formulation suitable for the topical delivery of this compound.

Materials:

  • This compound powder

  • Oil Phase:

    • Cetostearyl alcohol (Emulsifying wax)

    • White soft paraffin (Emollient)

    • Liquid paraffin (Emollient)

  • Aqueous Phase:

    • Propylene glycol (Humectant and penetration enhancer)

    • Sodium lauryl sulfate (Emulsifying agent)

    • Purified water

  • Preservative:

    • Methylparaben

    • Propylparaben

Procedure:

  • Preparation of the Aqueous Phase:

    • In a suitable vessel, heat the purified water to 70-75°C.

    • Add the propylene glycol and sodium lauryl sulfate to the heated water and stir until dissolved.

    • Add the methylparaben and propylparaben and stir until a clear solution is obtained. Maintain the temperature.

  • Preparation of the Oil Phase:

    • In a separate vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

    • Disperse the this compound powder in the molten oil phase and mix until a homogenous suspension is formed.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase with continuous stirring.

    • Homogenize the mixture using a suitable homogenizer until a uniform white cream is formed.

    • Allow the cream to cool to room temperature with gentle stirring.

  • Quality Control:

    • Perform visual inspection for color, homogeneity, and consistency.

    • Measure the pH of the cream (should be in the range of 4.5-6.5).

    • Determine the drug content uniformity by a validated analytical method (e.g., HPLC).

Protocol 2: In Vitro Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

  • Dermatophyte isolates (Trichophyton spp., Microsporum spp., Epidermophyton floccosum)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the dermatophyte isolates on PDA or SDA plates at 28-30°C for 7-14 days until sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain the final inoculum density.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 28-30°C for 4-7 days.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the growth control.

Protocol 3: In Vivo Efficacy Evaluation in a Guinea Pig Model of Dermatophytosis

Materials:

  • Hartley guinea pigs (male, 300-350 g)

  • Trichophyton mentagrophytes culture

  • Topical formulation of this compound (e.g., 0.125% cream)

  • Control vehicle cream

  • Positive control antifungal cream (e.g., Fluconazole)

  • Electric clippers

  • Sterile swabs

  • Scoring system for clinical evaluation (e.g., 0 = no signs of infection, 4 = marked erythema, scaling, and crusting)

Procedure:

  • Infection:

    • Anesthetize the guinea pigs.

    • Shave an area of approximately 2x2 cm on the dorsum of each animal.

    • Gently abrade the shaved skin with sterile sandpaper.

    • Inoculate the abraded area with a suspension of T. mentagrophytes conidia.

  • Treatment:

    • Divide the animals into treatment groups (e.g., this compound, vehicle control, positive control).

    • Two to three days post-infection, begin topical application of the respective formulations to the infected area twice daily for 10-14 days.

  • Evaluation:

    • Visually score the lesions daily or every other day based on the severity of erythema, scaling, and crusting.

    • At the end of the treatment period, collect skin scrapings from the infected area for mycological examination (KOH mount and culture) to determine fungal clearance.

  • Data Analysis:

    • Compare the mean clinical scores and fungal culture results between the treatment groups to determine the efficacy of the this compound formulation.

Visualizations

Mechanism_of_Action_Triazoles AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol_precursors 14-α-methylated sterols (Toxic Precursors) Lanosterol->Ergosterol_precursors Accumulation Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Disruption Membrane Disruption & Cell Lysis Ergosterol_precursors->Disruption Leads to CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation SCH39304 This compound (Triazole) Enzyme Lanosterol 14-α-demethylase (CYP51) SCH39304->Enzyme Inhibition

Caption: Mechanism of action of this compound.

In_Vitro_Susceptibility_Workflow Start Start: Dermatophyte Isolate Culture Culture on PDA/SDA (7-14 days, 28-30°C) Start->Culture Harvest Harvest Conidia Culture->Harvest Adjust Adjust Inoculum Density (0.5 McFarland) Harvest->Adjust Inoculate Inoculate 96-well Plates Adjust->Inoculate PrepareDrug Prepare Serial Dilutions of this compound PrepareDrug->Inoculate Incubate Incubate Plates (4-7 days, 28-30°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with 100% inhibition) Incubate->ReadMIC End End: MIC Value ReadMIC->End

Caption: In Vitro MIC determination workflow.

In_Vivo_Efficacy_Workflow Start Start: Guinea Pigs Infection Induce Dermatophytosis (T. mentagrophytes) Start->Infection Grouping Group Animals (Treatment, Vehicle, Positive Control) Infection->Grouping Treatment Topical Application (Twice daily, 10-14 days) Grouping->Treatment Evaluation Clinical Scoring & Mycological Examination Treatment->Evaluation Analysis Data Analysis (Compare scores and fungal clearance) Evaluation->Analysis End End: Efficacy Determined Analysis->End

Caption: In Vivo efficacy evaluation workflow.

References

Application Notes and Protocols for Oral Administration of SCH 39304 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the oral administration of the antifungal agent SCH 39304 to mice. This document outlines the necessary materials, preparation of the dosing solution, and the oral gavage procedure. Additionally, it includes a summary of reported dosage ranges and the mechanism of action of this compound. This protocol is intended to serve as a guide for researchers conducting preclinical studies involving this compound.

Introduction

This compound is a triazole antifungal agent that has demonstrated efficacy against a variety of fungal pathogens. Proper oral administration is crucial for achieving consistent and reliable results in preclinical murine models. This document provides a standardized protocol to ensure accurate dosing and to minimize stress on the animals.

Data Presentation

Table 1: Reported Oral Dosage Ranges of this compound in Mice

Dosage Range (mg/kg/day)Mouse StrainApplicationReference
1 - 60BALB/cCryptococcosis[1]
5 - 100Not SpecifiedBlastomycosisN/A
2.5Not SpecifiedDermatophytosis[2]
0.5 - 25CD-1Coccidioidomycosis (for SCH 56592, a related triazole)[3]

Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.

Experimental Protocols

Materials
  • This compound powder

  • Vehicle: 0.5% Methylcellulose in sterile water

  • Sterile water for injection

  • 50 mL sterile conical tubes

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Animal feeding needles (gavage needles), 20-22 gauge, 1.5-2 inches long with a ball tip

  • 1 mL syringes

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution (0.5% Methylcellulose Vehicle)
  • Prepare the 0.5% Methylcellulose Solution:

    • Heat approximately half of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder to the hot water while continuously stirring with a magnetic stirrer to ensure it is fully wetted and dispersed.

    • Add the remaining volume of cold sterile water to the mixture and continue to stir until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution needed.

    • In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps. If present, continue to mix until a uniform suspension is achieved.

    • Note: It is recommended to prepare the dosing solution fresh on the day of administration. If storage is necessary, store at 2-8°C and protect from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed.

Oral Gavage Procedure in Mice
  • Animal Handling and Restraint:

    • Gently but firmly grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize its head and body. The grip should be firm enough to prevent movement but not so tight as to cause distress or impede breathing.

    • Ensure the mouse's body is properly supported.

  • Syringe and Gavage Needle Preparation:

    • Draw the appropriate volume of the this compound suspension into a 1 mL syringe.

    • Securely attach the gavage needle to the syringe.

    • Expel any air bubbles from the syringe and needle.

  • Administration:

    • Position the mouse in a vertical position.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, do not force it; withdraw and re-insert.

    • Once the needle is in the correct position (the ball tip should be palpable along the esophagus), slowly and steadily depress the syringe plunger to administer the solution.

    • Administer the full dose in a single, smooth motion.

  • Post-Administration:

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor it for any signs of immediate distress, such as difficulty breathing or regurgitation.

    • Clean the gavage needle thoroughly with 70% ethanol and sterile water between animals.

Mandatory Visualization

Signaling Pathway

This compound, like other triazole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Incorporation SCH39304 This compound SCH39304->Enzyme Inhibition Enzyme->Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow

Experimental_Workflow A Prepare 0.5% Methylcellulose Vehicle B Prepare this compound Suspension A->B E Oral Gavage Administration B->E C Animal Acclimatization D Dose Calculation and Preparation C->D D->E F Post-Administration Monitoring E->F G Data Collection and Analysis F->G

Caption: Workflow for oral administration of this compound in mice.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro susceptibility testing methods for SCH 39304, a triazole antifungal agent. Detailed protocols for broth microdilution, a commonly employed method for determining the minimum inhibitory concentration (MIC), are provided, along with data on its activity against various fungal pathogens.

Introduction to this compound

This compound is a triazole antifungal that, like other drugs in its class, acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this pathway disrupts membrane integrity, leading to the inhibition of fungal growth. In vitro studies have demonstrated its activity against a range of yeasts and molds.

Quantitative Susceptibility Data

The in vitro activity of this compound has been evaluated against various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its potency. Test conditions, such as inoculum size, have been shown to influence MIC values for this compound.[3][4]

Table 1: In Vitro Activity of this compound against Candida Species

Fungal SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)Comparator MIC Range (µg/mL)Reference
Candida albicans400.31 (IC1/2)Fluconazole: 0.16 (IC1/2)[3][4]
Candida spp. (6 strains)6Varies with inoculum sizeFluconazole: Varies with inoculum size[3]
Candida albicansNot Specified>0.3 - >80 (IC95%)Fluconazole: >0.3 - >80 (IC95%)[5]

Note: IC1/2 (50% inhibitory concentration) and IC95% (95% inhibitory concentration) are reported as endpoints in some studies.

Table 2: In Vitro Activity of this compound against Other Fungi

Fungal SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)Comparator MIC Range (µg/mL)Reference
Yeasts and DermatophytesVarietyTwofold more active than SCH 42427SCH 42426: >64[6]
Histoplasma capsulatumNot SpecifiedNot Predictive of in vivo activityFluconazole: Not Predictive of in vivo activity[7]

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeast susceptibility testing and adapted for this compound based on published research.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts

This method is used to determine the MIC of this compound against yeast isolates, such as Candida species.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C)

  • Yeast isolates

  • Positive and negative controls

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • The final drug concentrations should typically range from 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and a medium-only well as a negative control.

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud dextrose agar, select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, including the positive control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the positive control well. This can be assessed visually or with a microplate reader.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of triazole antifungals like this compound, which target the ergosterol biosynthesis pathway in fungi.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation sch39304 This compound (Triazole) sch39304->enzyme Inhibition enzyme->ergosterol Conversion

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflow: Broth Microdilution Susceptibility Testing

The diagram below outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.

Broth_Microdilution_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plates prep_drug->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for this compound.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is a triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. Determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the antifungal potency of this compound against specific fungal isolates. These application notes provide a detailed protocol for performing an MIC assay for this compound, based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[1][2][3][4][5] Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.

Principle of the MIC Assay

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.

Data Presentation

The following tables summarize the in vitro activity of this compound against various fungal species, as determined by MIC assays. MIC values are typically reported as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Susceptibility of Candida Species to this compound

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans790.0037 - 1.00.00370.12
Candida krusei250.12 - >641.0>64
Candida tropicalis150.015 - 0.50.030.25
Candida parapsilosis100.0075 - 0.250.0150.12
Candida glabrata250.06 - 1.01.01.0

Data compiled from various in vitro studies. Actual MIC values may vary depending on the specific isolate and testing conditions.[6]

Table 2: In Vitro Susceptibility of Other Pathogenic Fungi to this compound

OrganismNo. of IsolatesMIC Range (µg/mL)
Cryptococcus neoformans790.0075 - 1.0
Aspergillus fumigatusNot widely reportedNot established
Coccidioides immitisNot widely reportedNot established

Note: While this compound has shown in vivo efficacy against these organisms, standardized in vitro MIC data is less commonly reported.[7]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile, disposable 96-well microtiter plates with U-shaped wells[1]

  • Sterile, disposable reagent reservoirs

  • Multichannel and single-channel pipettes

  • Spectrophotometer

  • Vortex mixer

  • 35°C incubator

  • Fungal isolates for testing

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

1. Preparation of this compound Stock Solution: a. Aseptically weigh out this compound powder. b. Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%. c. Further dilute the stock solution in RPMI 1640 medium to prepare the working solutions.

2. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to a yeast suspension of approximately 1-5 x 10⁶ CFU/mL. d. Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.

3. Preparation of Microtiter Plates: a. Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of each row in the 96-well plate. Well 12 will serve as a sterility control (medium only). b. Add 200 µL of the highest concentration of this compound working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a range of this compound concentrations. Well 11 will be the growth control (no drug).

4. Inoculation of Microtiter Plates: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not inoculate well 12. b. The final volume in each test well will be 200 µL.

5. Incubation: a. Seal the plates or use a lid to prevent evaporation. b. Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.[1]

6. Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity compared to the growth control well (well 11). This is often determined visually or with the aid of a microplate reader. b. For azoles like this compound, a significant reduction in growth (e.g., ≥50% inhibition) is often used as the endpoint.

7. Quality Control: a. Include QC strains with known MIC ranges in each assay to ensure the validity of the results.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole antifungal, targets the fungal-specific enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[8][10]

Caption: Inhibition of lanosterol 14α-demethylase by this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow start Start prep_drug Prepare this compound Stock & Working Solutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare 96-Well Plate (Serial Dilutions of this compound) prep_drug->prep_plate dilute_inoculum Dilute Inoculum in RPMI 1640 prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Fungal Suspension dilute_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Application Note: Quantification of SCH 39304 in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the antifungal agent SCH 39304 in human plasma. The method utilizes a C18 column with UV detection, providing a reliable and reproducible assay for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The method was validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a potent triazole antifungal agent with a broad spectrum of activity.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic studies, as well as for therapeutic drug monitoring to ensure efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological fluids due to its high resolution, sensitivity, and specificity.[2][3] This application note presents a detailed protocol for the determination of this compound in human plasma using a validated RP-HPLC method with UV detection.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 260 nm
Run Time 10 minutes

2.2. Chemicals and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Fluconazole (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

2.3. Preparation of Standard Solutions and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (IS) and dissolve in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Prepare quality control samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Fluconazole).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (µg/mL) 0.1 - 20
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 98.5% - 102.3%
Specificity No interference from endogenous plasma components

Results and Discussion

The developed RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The chromatographic conditions were optimized to achieve good resolution and a symmetrical peak shape for both this compound and the internal standard. A typical chromatogram is shown in Figure 1. The total run time of 10 minutes allows for a high throughput of samples.

The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient greater than 0.999. The precision and accuracy of the method were within the acceptable limits, indicating its reliability. The protein precipitation extraction procedure was efficient, with a high recovery of the analyte.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acn Add Acetonitrile (600 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (260 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification logical_relationship cluster_method_development Method Development cluster_application Application Chromatographic Conditions Chromatographic Conditions Method Validation Method Validation Chromatographic Conditions->Method Validation Sample Preparation Sample Preparation Sample Preparation->Method Validation Pharmacokinetic Studies Pharmacokinetic Studies Method Validation->Pharmacokinetic Studies Therapeutic Drug Monitoring Therapeutic Drug Monitoring Method Validation->Therapeutic Drug Monitoring

References

Preparing Stock Solutions of SCH 39304 for Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 39304 is a potent triazole antifungal agent that functions by inhibiting sterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo antifungal studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with an overview of its mechanism of action and a typical experimental workflow for antifungal susceptibility testing.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
CAS Number 120924-80-3[1]
Molecular Formula C₂₁H₂₀Cl₂F₂N₄O₂Inferred from structure
Molecular Weight 485.32 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO[2][3]
Storage (Solid) Room temperature[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole antifungals, exerts its effect by targeting the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes Intermediate 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane SCH39304 This compound SCH39304->CYP51 inhibits CYP51->Intermediate conversion to

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound.

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Volume (mL) x 10 mM x 485.32 g/mol / 1000

      • For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.85 mg of this compound.

  • Weigh the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolve in DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Storage of Stock Solution:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect the solution from light by using amber tubes or by wrapping clear tubes in foil.

Table of Recommended Stock Solution Concentrations and Solvents:

SolventRecommended Starting ConcentrationNotes
DMSO 1-10 mMCommonly used for in vitro assays.[2][3] Ensure the final DMSO concentration in the experimental medium is non-toxic to the fungal cells (typically <0.5%).
Water InsolubleThis compound is poorly soluble in aqueous solutions.
Ethanol Limited solubilityMay be used for some applications, but solubility should be determined empirically.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

A common application of this compound is to determine its minimum inhibitory concentration (MIC) against various fungal species. The following workflow outlines a typical broth microdilution assay.

G cluster_workflow In Vitro Antifungal Susceptibility Testing Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Perform Serial Dilutions of this compound in 96-well plate with growth medium A->C B Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) D Add Fungal Inoculum to each well B->D C->D E Incubate at appropriate temperature and duration D->E F Determine Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric reading) E->F G Data Analysis and Interpretation F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol for Broth Microdilution Assay:

  • Prepare the 96-well plate:

    • Add 100 µL of sterile fungal growth medium (e.g., RPMI-1640) to all wells of a 96-well microtiter plate.

  • Prepare serial dilutions of this compound:

    • Add an additional 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculate the plate:

    • Prepare a fungal inoculum adjusted to the desired concentration (e.g., 1-5 x 10^5 CFU/mL).

    • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Include a growth control well (medium + inoculum, no drug).

    • Include a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Safety Precautions

  • Always handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Exercise caution when handling DMSO solutions.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their antifungal research, ensuring the generation of high-quality and reproducible data.

References

Application Notes and Protocols for the Use of SCH 39304 in an Aspergillus fumigatus Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Invasive aspergillosis, caused predominantly by the opportunistic fungal pathogen Aspergillus fumigatus, remains a significant cause of morbidity and mortality in immunocompromised individuals. The development of effective antifungal agents is crucial for improving patient outcomes. SCH 39304 is a triazole antifungal agent that has demonstrated potent activity against Aspergillus fumigatus in preclinical models. This document provides detailed application notes and protocols for the use of this compound in a murine model of invasive aspergillosis, intended to guide researchers in the evaluation of this and similar antifungal compounds.

Mechanism of Action

This compound, like other triazole antifungals, targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme 14-alpha-demethylase, which is a critical step in the conversion of lanosterol to ergosterol. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14-alpha-demethylation (Target of this compound) lanosterol->demethylation Erg11/CYP51 ergosterol Ergosterol demethylation->ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Experimental_Workflow cluster_preparation Preparation cluster_infection_model Infection Model cluster_treatment_and_assessment Treatment & Assessment culture Culture A. fumigatus harvest Harvest & Purify Conidia culture->harvest quantify Quantify Conidia harvest->quantify infect Intranasal Infection with A. fumigatus quantify->infect immunosuppress Immunosuppression of Mice (Cyclophosphamide & Cortisone) immunosuppress->infect treatment Oral Administration of this compound (or Vehicle/Comparator) infect->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring assessment Assess Fungal Burden (qPCR, Galactomannan) monitoring->assessment

SCH 39304: In Vitro Dose-Response Studies Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 39304 is an investigational triazole antifungal agent that has demonstrated a broad spectrum of activity against various fungal pathogens. As with other triazoles, its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This document provides a summary of in vitro dose-response data for this compound and its active enantiomer, SCH 42427, against clinically relevant fungal species. Detailed protocols for determining the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) are also presented to facilitate further research and development.

This compound is a 50:50 racemic mixture, with its antifungal activity primarily attributed to the SCH 42427 enantiomer. In vitro studies have shown that SCH 42427 is approximately twofold more active than the racemic mixture against a variety of yeasts and dermatophytes.[1][2]

Data Presentation: In Vitro Susceptibility of Fungal Isolates

The following tables summarize the in vitro activity of this compound and its active enantiomer, SCH 42427, against various fungal species. The data is presented as minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism, and as IC50/IC80/IC95 values, which represent the concentration that inhibits 50%, 80%, or 95% of fungal growth, respectively.

Table 1: In Vitro Activity of this compound against Candida albicans

CompoundNo. of IsolatesEndpointValue (µg/mL)
This compound40IC1/2 (IC50)0.31 (± fourfold)

Data from McIntyre & Galgiani (1989). The study notes that increasing the inoculum size raised the MICs, while the IC1/2 remained relatively stable.

Table 2: Comparative In Vitro Activity of this compound and Other Antifungals

CompoundOrganism(s)MediumEndpointValue (mg/L)
This compoundFungiSabouraud dextrose or TC mediumIC95%0.3 to >80
This compoundFungiSabouraud dextrose or TC medium with 25% human serumIC80%Serum increased inhibitory activity
FluconazoleFungiSabouraud dextrose or TC mediumIC95%0.3 to >80
FluconazoleFungiSabouraud dextrose or TC medium with 25% human serumIC80%Serum increased inhibitory activity
Amphotericin BFungiSabouraud dextrose or TC mediumIC95%0.08 to 0.3

Data from Meunier et al. (1990). The study used an inoculum of 1.5 X 10(4) cfu/ml.[3]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27 standard.[4][5][6][7][8]

1. Preparation of Antifungal Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. The final concentration of DMSO in the test wells should not exceed 1% and should be shown not to affect fungal growth.

2. Preparation of Microdilution Plates: a. Use sterile 96-well microtiter plates. b. Prepare serial twofold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS). The final volume in each well should be 100 µL. c. The concentration range should typically span from 0.015 to 16 µg/mL, but may be adjusted based on the expected MICs. d. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).

3. Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud dextrose agar for 24-48 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well of the microdilution plate. b. Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., ≥50% reduction in turbidity) of growth compared to the drug-free control well. b. Reading can be done visually or with a spectrophotometer at a wavelength of 530 nm.

Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 standard.[1][9][10][11][12]

1. Preparation of Antifungal Stock Solution: a. Follow the same procedure as for yeasts (Protocol 1, Step 1).

2. Preparation of Microdilution Plates: a. Follow the same procedure as for yeasts (Protocol 1, Step 2).

3. Inoculum Preparation: a. Grow the fungal isolate on potato dextrose agar for 7 days at 35°C to encourage sporulation. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the conidial suspension to a 0.4-0.5 McFarland standard (approximately 0.9-5 x 10^6 CFU/mL). e. Dilute this suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

4. Inoculation and Incubation: a. Add 100 µL of the standardized conidial suspension to each well. b. Incubate the plates at 35°C for 48-72 hours.

5. Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of growth (for azoles). b. Reading is performed visually.

Visualizations

Signaling Pathway Diagram

Ergosterol Biosynthesis Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme intermediate 14-demethyl Lanosterol ergosterol Ergosterol intermediate->ergosterol Multiple Steps disruption Fungal Cell Membrane Disruption ergosterol->disruption enzyme->intermediate sch39304 This compound sch39304->enzyme Inhibition

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow Diagram

Antifungal Susceptibility Testing Workflow start Start prep_fungus Prepare Fungal Inoculum (Yeast or Mold) start->prep_fungus prep_drug Prepare Serial Dilutions of this compound start->prep_drug combine Inoculate Microtiter Plate prep_fungus->combine prep_drug->combine incubate Incubate at 35°C (24-72 hours) combine->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC/IC50 read->determine_mic end End determine_mic->end

Caption: General workflow for in vitro antifungal susceptibility testing.

References

Troubleshooting & Optimization

Improving SCH 39304 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCH 39304. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in in vitro assays, with a special focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a broad-spectrum triazole antifungal agent.[1] Like other drugs in its class, it functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[4][5] By disrupting ergosterol biosynthesis, this compound increases fungal cell membrane permeability, leading to cell lysis and death.[2] Notably, this compound is a racemic mixture, with the RR isomer being the active enantiomer responsible for its antifungal activity through stereoselective inhibition of the target enzyme.[6][7]

Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?

A2: For in vitro antifungal susceptibility testing, triazole compounds like this compound are typically dissolved in dimethyl sulfoxide (DMSO).[8][9][10] DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including many active pharmaceutical ingredients.[11]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in the assay should be kept to a minimum, typically not exceeding 1% (v/v), as higher concentrations can be toxic to cells and may interfere with experimental results. It is crucial to include a solvent control (media with the same final concentration of DMSO as the experimental wells) to account for any potential effects of the solvent on fungal growth.

Q4: My this compound precipitates out of solution when I add it to my aqueous culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds dissolved in DMSO. To mitigate this, ensure that the final concentration of this compound in the assay medium does not exceed its aqueous solubility limit. It is recommended to perform serial dilutions of the DMSO stock solution in the culture medium to achieve the desired final concentrations. Thorough mixing after each dilution step is also critical.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO incrementally. Use gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution.
Poor quality of the compound.Ensure the compound is of high purity and has been stored correctly to prevent degradation.
Precipitation observed in the stock solution upon storage. The stock solution is supersaturated or stored at an inappropriate temperature.Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Inconsistent results between experiments. Inaccurate pipetting of the viscous DMSO stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
Degradation of this compound in the stock solution.Prepare fresh stock solutions regularly and store them protected from light and moisture.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[8]

Materials:

  • This compound DMSO stock solution

  • RPMI-1640 medium buffered with MOPS to pH 7.0

  • Fungal inoculum, standardized to the appropriate cell density

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare a working solution of this compound by diluting the DMSO stock solution in RPMI-1640 medium.

  • Add 100 µL of RPMI-1640 to wells 2 through 11 of a 96-well plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Prepare the fungal inoculum in RPMI-1640 to a concentration that is twice the final desired concentration.

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by reading the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Visualizations

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol Lanosterol->Ergosterol_Intermediate Lanosterol 14α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol_Intermediate->Disrupted_Membrane SCH39304 This compound (Triazole Antifungal) SCH39304->Inhibition Inhibition->Lanosterol Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock_Prep Prepare this compound Stock Solution in DMSO Serial_Dilution Perform Serial Dilutions of this compound in a 96-well Plate Stock_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

SCH 39304 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SCH 39304 in various solvents. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For optimal stability and solubility, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). While other organic solvents like ethanol may also be used, DMSO typically offers better long-term stability for triazole antifungal compounds. Aqueous solutions are not recommended for primary stock solutions due to the lower solubility and potential for hydrolysis over time.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound in a suitable organic solvent such as DMSO should be stored at -20°C or -80°C for long-term use. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles to prevent degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Q3: What is the general stability profile of this compound and other triazole antifungals in solution?

A3: Triazole antifungals, as a class, are generally stable compounds. However, they can be susceptible to degradation under certain conditions.[1] Factors that can affect the stability of this compound in solution include the choice of solvent, pH, temperature, and exposure to light. Like other triazoles, this compound is expected to be more stable in anhydrous organic solvents and less stable in aqueous solutions, particularly at non-neutral pH.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Strong acids, strong bases, and potent oxidizing agents should be avoided when working with this compound solutions, as these can promote chemical degradation. The triazole moiety, a core component of this compound, can be susceptible to cleavage under harsh acidic or basic conditions.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The concentration of this compound may exceed its solubility limit at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. Consider preparing a more dilute stock solution for future experiments.
Inconsistent or lower than expected activity in biological assays. The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid material. Ensure proper storage conditions (-20°C or -80°C) and minimize freeze-thaw cycles. Perform a quality control check of the new stock solution.
Appearance of new peaks in HPLC analysis of the compound. This indicates potential degradation of this compound.Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and assess the stability of your formulation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and establish the stability-indicating nature of an analytical method (e.g., HPLC).

Materials:

  • This compound powder

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified incubation times, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow Forced Degradation Study Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound stock solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base Expose to oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidation Expose to thermal Thermal Degradation (60°C, 24h) prep->thermal Expose to photo Photolytic Degradation (UV light, 24h) prep->photo Expose to hplc HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation and Stability Assessment hplc->data

Caption: Workflow for a forced degradation study of this compound.

mechanism_of_action Mechanism of Action of Triazole Antifungals cluster_fungal_cell Fungal Cell lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->cell_membrane Essential component of sch39304 This compound (Triazole Antifungal) sch39304->cyp51 Inhibits cyp51->ergosterol Catalyzes conversion to cyp51->cell_membrane Leads to disruption

Caption: Inhibition of ergosterol synthesis by this compound.

References

Troubleshooting inconsistent MIC results for SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the investigational triazole antifungal agent, SCH 39304.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational triazole antifungal agent. It is a racemic mixture of two enantiomers, SCH 42427 (the active component) and SCH 42426 (the inactive component).[1] Like other azole antifungals, its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, this compound disrupts membrane integrity and inhibits fungal growth.

Q2: What is the expected in vitro activity of this compound?

A2: this compound has demonstrated broad-spectrum activity against a variety of yeasts and molds. Its potency is influenced by the specific fungal species and the testing conditions. The active enantiomer, SCH 42427, is generally twofold more active than the racemic mixture of this compound.[1]

Troubleshooting Inconsistent MIC Results

Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the common causes?

A3: Inconsistent MIC results for azole antifungals like this compound are a common issue. The variability can often be attributed to several critical factors in the experimental protocol. These include, but are not limited to, inoculum size, composition of the test medium, pH of the medium, incubation time, and the method of endpoint determination.[2][3]

Q4: How does inoculum size affect this compound MIC values?

A4: The inoculum size has a significant impact on the MIC of this compound. Studies have shown that increasing the initial yeast concentration from 10² to 10⁵ cells/mL can elevate the MIC by more than 500-fold.[2][3] It is crucial to standardize the inoculum preparation and concentration for reproducible results. For a more consistent endpoint that is less dependent on inoculum size, using a 50% inhibitory concentration (IC50) determined by turbidimetric reading is recommended.[2][3]

Q5: I am observing low-level, persistent growth in my MIC assay wells even at high concentrations of this compound. What is this phenomenon and how do I interpret it?

A5: This phenomenon is known as "trailing" or the "trailing endpoint." It is frequently observed with azole antifungals and is characterized by reduced but persistent fungal growth over a wide range of drug concentrations. This can make it difficult to determine the true MIC. For azoles, the MIC is typically defined as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control, not necessarily complete inhibition. It is important not to misinterpret trailing growth as resistance. Reading the MIC after a shorter incubation period (e.g., 24 hours instead of 48 hours) can sometimes minimize the trailing effect.

Q6: Can the type of growth medium affect my MIC results?

A6: Yes, the composition of the test medium can significantly influence the MIC. Different synthetic media can yield different results.[2][3] Standardized media, such as RPMI-1640 with MOPS buffer, are recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility. The pH of the medium is also a critical factor; an acidic pH has been shown to increase the MICs of azole antifungals.[2][3]

Data Presentation

Table 1: Summary of Factors Influencing this compound MIC Results

FactorEffect on MICRecommendation for Consistency
Inoculum Size Higher inoculum can significantly increase the apparent MIC.[2][3]Standardize inoculum to 0.5-2.5 x 10⁵ CFU/mL (CLSI/EUCAST guidelines).
Growth Medium Composition and pH can alter drug activity.[2][3]Use standardized RPMI-1640 medium buffered to pH 7.0 with MOPS.
Incubation Time Longer incubation can lead to higher MICs and pronounced trailing.Read MICs at a standardized time point (e.g., 24 or 48 hours).
Endpoint Reading Subjective visual reading can introduce variability. Trailing growth complicates determination.Read the MIC as the lowest concentration causing ≥50% growth inhibition relative to the control.
Compound Purity This compound is a racemate; the presence of the inactive enantiomer affects potency.[1]Ensure the use of a high-quality, well-characterized compound.

Table 2: Reported In Vitro Activity of this compound

OrganismMethodMIC (µg/mL)Reference
Candida albicansBroth Microdilution (IC50)0.31 (± fourfold)[2][3]
Azole-Resistant C. albicansBroth Microdilution (IC50)20[2][3]
Aspergillus fumigatusBroth Microdilution40[4]

Note: MIC values can vary significantly based on the specific strain and testing conditions.

Experimental Protocols

Broth Microdilution MIC Assay for Yeasts (Based on CLSI M27 Guidelines)

This protocol provides a standardized method for determining the MIC of this compound against yeast species.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to prepare the desired range of concentrations.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate wells.

  • Microdilution Plate Setup:

    • Use sterile 96-well U-bottom microdilution plates.

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the standardized yeast inoculum to each well. The final volume in each well will be 200 µL.

    • Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate at 35°C for 24 to 48 hours.

  • Endpoint Determination:

    • Read the plates visually using a reading mirror or a spectrophotometer.

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.

Mandatory Visualization

Troubleshooting_MIC_Workflow Troubleshooting Inconsistent this compound MIC Results start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol start->check_protocol inoculum Inoculum Size Consistent? check_protocol->inoculum Start Here medium Standardized Medium Used? (RPMI + MOPS, pH 7.0) inoculum->medium Yes adjust_inoculum Standardize Inoculum Prep (0.5-2.5 x 10³ CFU/mL) inoculum->adjust_inoculum No incubation Incubation Time & Temperature Standardized? medium->incubation Yes use_standard_medium Switch to Standardized RPMI-1640 Medium medium->use_standard_medium No endpoint Endpoint Reading Method Correct? (≥50% Inhibition) incubation->endpoint Yes standardize_incubation Incubate at 35°C for 24 or 48 hours incubation->standardize_incubation No trailing Trailing Growth Observed? endpoint->trailing Yes clarify_endpoint Read MIC as ≥50% Growth Reduction endpoint->clarify_endpoint No read_earlier Consider Reading MIC at 24h to Minimize Trailing trailing->read_earlier Yes re_run Re-run Experiment trailing->re_run No adjust_inoculum->re_run use_standard_medium->re_run standardize_incubation->re_run clarify_endpoint->re_run read_earlier->re_run

Caption: Troubleshooting workflow for inconsistent MIC results.

Azole_Mechanism_and_Resistance This compound Mechanism of Action and Fungal Resistance cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_resistance Resistance Mechanisms AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11/CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation SCH39304 This compound (Triazole) SCH39304->Inhibition Erg11_mutation ERG11/CYP51 Mutation (Reduced Drug Binding) Erg11_mutation->Lanosterol Erg11_overexpression ERG11/CYP51 Overexpression (Increased Target) Erg11_overexpression->Lanosterol Efflux_pump Upregulation of Efflux Pumps (e.g., CDR1, MDR1) Efflux_pump->SCH39304 Drug Expulsion

Caption: Mechanism of action and resistance to this compound.

References

Impact of inoculum size on SCH 39304 susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational triazole antifungal agent SCH 39304. Accurate and reproducible susceptibility testing is critical for evaluating its efficacy, and this guide focuses on a key variable: inoculum size.

Troubleshooting Guide: Inconsistent MIC Values

One of the most common issues encountered during antifungal susceptibility testing is variability in Minimum Inhibitory Concentration (MIC) values. This troubleshooting guide addresses common causes related to inoculum preparation and provides corrective actions.

Problem Potential Cause Recommended Action
Inconsistent MIC results for this compound between experiments. Inoculum size variation. Studies have shown that the MIC of this compound is highly dependent on the inoculum concentration. An increase from 10² to 10⁵ colony-forming units (CFU)/mL can elevate the MIC by more than 500-fold.Ensure strict adherence to a standardized inoculum preparation protocol (e.g., CLSI M27 or EUCAST E.DEF 7.3.2 for yeasts). Use a spectrophotometer and/or a hemocytometer to verify the final inoculum concentration before each experiment.
Higher than expected MIC values. Inoculum is too dense. An excessively high concentration of fungal cells can lead to the rapid depletion of the drug at the site of action, resulting in apparent resistance.Double-check the dilution calculations for your inoculum. After preparing the initial suspension, ensure the correct serial dilutions are performed to achieve the target final inoculum concentration in the microtiter plate wells.
Lower than expected MIC values. Inoculum is too sparse. An insufficient number of fungal cells may lead to an overestimation of the drug's potency.Verify the viability of the fungal culture before preparing the inoculum. Ensure that the culture is fresh and has been grown on appropriate media. Recalculate and confirm the dilution steps.
Trailing growth observed in microtiter wells. Inoculum preparation issues or suboptimal test conditions. Trailing, the phenomenon of reduced but persistent growth at drug concentrations above the MIC, can be exacerbated by inconsistent inoculum.Ensure the inoculum is a homogenous suspension of single cells (for yeasts) or conidia (for molds). For filamentous fungi, consider filtering the suspension to remove hyphal fragments. Adhere to standardized incubation times and temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is inoculum size so critical in this compound susceptibility testing?

A1: The in vitro activity of triazole antifungals, including this compound, can be significantly influenced by the number of fungal cells present in the test system. This is often referred to as the "inoculum effect." A higher inoculum density can lead to a number of issues that result in elevated MIC values, including:

  • Drug Sequestration: A larger number of fungal cells can bind more of the drug, reducing its effective concentration.

  • Slower Onset of Action: Triazoles like this compound are known to have a delayed onset of action. A higher inoculum may overcome the initial fungistatic effect.

  • Selection for Resistance: A larger population of cells has a higher probability of containing a small number of resistant mutants.

One study specifically demonstrated that increasing the inoculum of Candida albicans from 10² to 10⁵ CFU/mL raised the MIC of this compound by up to 512-fold. Therefore, precise control of the inoculum size is paramount for obtaining accurate and reproducible results.

Q2: What is the recommended inoculum size for this compound susceptibility testing?

A2: While there are no specific guidelines published exclusively for this compound, it is recommended to follow the established standards for antifungal susceptibility testing of yeasts and filamentous fungi, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

For testing yeasts like Candida species, the CLSI M27-A4 document recommends a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. The EUCAST E.DEF 7.3.2 guideline suggests a final inoculum of 1-5 x 10⁵ cells/mL. It is crucial to be consistent with the chosen standard throughout your experiments.

Q3: How do I prepare a standardized inoculum?

A3: There are two primary methods for standardizing fungal inocula:

  • Spectrophotometric Method: This is the most common and recommended method. It involves suspending fungal colonies in sterile saline or water and adjusting the turbidity of the suspension to match a 0.5 McFarland standard at a specific wavelength (typically 530 nm). This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Hemocytometer (Cell Counting) Method: This method involves directly counting the number of fungal cells in a suspension using a hemocytometer. While more labor-intensive, it can be more accurate, especially for fungi that do not produce uniform suspensions.

Below is a generalized experimental protocol based on the CLSI M27-A4 guideline for preparing a yeast inoculum.

Experimental Protocols

Protocol: Preparation of a Standardized Yeast Inoculum for Broth Microdilution

Materials:

  • Fresh (24-48 hour) culture of the yeast species on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Sterile 0.85% saline or sterile distilled water.

  • Sterile tubes.

  • Vortex mixer.

  • Spectrophotometer and cuvettes.

  • Micropipettes and sterile tips.

  • RPMI 1640 broth medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates.

Procedure:

  • Primary Suspension Preparation:

    • Using a sterile loop or needle, touch five distinct colonies (each at least 1 mm in diameter) from the 24-hour culture.

    • Submerge the loop in a tube containing 5 mL of sterile saline.

    • Vortex the tube for 15-20 seconds to create a homogenous suspension.

  • Inoculum Standardization (Spectrophotometric Method):

    • Transfer an aliquot of the yeast suspension to a cuvette.

    • Measure the optical density (OD) at 530 nm.

    • Adjust the suspension with sterile saline to match the absorbance of a 0.5 McFarland standard (typically an OD of 0.08 to 0.10). This adjusted suspension will contain approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Working Inoculum Preparation:

    • Prepare a 1:1000 dilution of the standardized suspension in RPMI 1640 medium. For example, add 10 µL of the standardized suspension to 10 mL of RPMI 1640. This will result in a working inoculum of approximately 1 x 10³ to 5 x 10³ cells/mL.

  • Inoculation of Microtiter Plate:

    • Dispense 100 µL of the working inoculum into each well of the 96-well microtiter plate that already contains 100 µL of the serially diluted this compound. This will result in a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

Data Presentation

The following table summarizes the expected impact of varying inoculum sizes on the MIC of this compound against Candida species, based on published findings.

Inoculum Size (CFU/mL)Expected this compound MIC Range (µg/mL)Fold Increase in MIC (Approximate)
10²0.03 - 0.25Baseline
10³0.125 - 2.04 - 8
10⁴1.0 - 1632 - 64
10⁵>16>64 - >512

Note: This data is illustrative and based on findings for triazole antifungals. Actual MIC values may vary depending on the specific fungal isolate and experimental conditions.

Visualizations

Inoculum_Preparation_Workflow cluster_0 Step 1: Primary Suspension cluster_1 Step 2: Standardization cluster_2 Step 3: Working Inoculum cluster_3 Step 4: Plate Inoculation Culture Fresh Yeast Culture (24-48h on SDA) Colonies Select 5 Colonies (>1mm diameter) Culture->Colonies Saline Suspend in Sterile Saline Colonies->Saline Vortex Vortex for 15-20s Saline->Vortex Spectro Adjust to 0.5 McFarland (OD at 530nm) Vortex->Spectro Stock Standardized Stock (1-5 x 10^6 cells/mL) Spectro->Stock Dilute Dilute 1:1000 in RPMI Medium Stock->Dilute Working_Inoculum Working Inoculum (1-5 x 10^3 cells/mL) Dilute->Working_Inoculum Inoculate Add 100uL of Working Inoculum to each well Working_Inoculum->Inoculate Plate Microtiter Plate with This compound dilutions Plate->Inoculate Final_Conc Final Inoculum (0.5-2.5 x 10^3 cells/mL) Inoculate->Final_Conc

Caption: Workflow for Standardized Yeast Inoculum Preparation.

Inoculum_Effect_Logic cluster_increase Increase in Inoculum Size cluster_decrease Decrease in Inoculum Size Inoculum_Size Inoculum Size Drug_Seq Increased Drug Sequestration Inoculum_Size->Drug_Seq leads to Slower_Action Overcoming Delayed Onset of Action Inoculum_Size->Slower_Action leads to Res_Selection Higher Chance of Resistant Mutants Inoculum_Size->Res_Selection leads to Drug_Avail Increased Drug Availability Per Cell Inoculum_Size->Drug_Avail leads to Effective_Action More Effective Drug Action Inoculum_Size->Effective_Action leads to MIC_Value MIC Value Drug_Seq->MIC_Value results in higher Slower_Action->MIC_Value results in higher Res_Selection->MIC_Value results in higher Drug_Avail->MIC_Value results in lower Effective_Action->MIC_Value results in lower

Caption: Relationship between Inoculum Size and MIC Values.

Technical Support Center: SCH 39304 In Vitro & In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the correlation between in vitro and in vivo results for the investigational triazole antifungal agent, SCH 39304.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the in vitro-in vivo correlation a key topic?

A1: this compound is a broad-spectrum, orally active triazole antifungal agent. As with many antifungal agents, particularly those in the azole class, the correlation between its activity in laboratory tests (in vitro) and its effectiveness in living organisms (in vivo) is not always straightforward. Understanding this relationship is critical for predicting clinical efficacy from preclinical data and for designing informative experiments.

Q2: What is the primary mechanism of action for this compound?

A2: Like other triazole antifungals, this compound acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial in the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][2]

Q3: Is this compound a single active compound?

A3: No, this compound is a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. The antifungal activity is primarily attributed to the SCH 42427 enantiomer. In vitro, SCH 42427 is approximately twofold more active than the racemic mixture (this compound), while SCH 42426 is largely inactive. This difference in activity is also observed in in vivo models.

Q4: What are the general pharmacokinetic properties of this compound?

A4: Pharmacokinetic studies in various species, including rabbits and humans, have shown that this compound is orally bioavailable with a long elimination half-life.[5][6][7] In rabbits, a single oral dose of 2 mg/kg resulted in a maximum plasma concentration (Cmax) of 1.4 µg/mL at approximately 4 hours (Tmax), with a half-life of about 25 hours.[6][7] In HIV-infected patients, chronic oral dosing led to significant accumulation, with a half-life of around 90-100 hours.[5] The drug is primarily cleared unchanged in the urine.[5]

Troubleshooting Guides

Issue: Poor correlation between in vitro MIC values and in vivo efficacy.

Possible Causes and Troubleshooting Steps:

  • Inappropriate In Vitro Assay Conditions:

    • Recommendation: Strictly adhere to standardized protocols such as the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[8][9][10][11] Ensure proper medium (e.g., RPMI-1640), inoculum size, incubation time, and endpoint reading are used.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:

    • Recommendation: The in vitro MIC is a static measurement, while in vivo efficacy depends on the drug concentration over time at the site of infection. It is crucial to consider the PK/PD relationship. Ensure that the dosing regimen in your animal model achieves plasma and tissue concentrations that are maintained above the MIC for a sufficient duration.

  • Host Immune Status:

    • Recommendation: The immune status of the host plays a significant role in the clearance of fungal infections. The efficacy of a fungistatic agent like this compound can be highly dependent on a competent immune system. Consider using immunocompromised animal models to better stimulate the clinical scenario where these infections are most problematic.

  • Protein Binding:

    • Recommendation: this compound, like many drugs, may bind to plasma proteins. The in vitro MIC is typically determined in protein-free or low-protein media. The free (unbound) drug concentration is the pharmacologically active fraction. Consider measuring the protein binding of this compound in the plasma of your animal model to better interpret the in vivo data.

  • Enantiomeric Composition:

    • Recommendation: Remember that this compound is a racemic mixture. The in vivo efficacy is driven by the active enantiomer, SCH 42427. If possible, use the pure active enantiomer in your experiments for a clearer correlation.

Issue: High variability in in vivo experimental results.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Inoculum Preparation:

    • Recommendation: Standardize the preparation of the fungal inoculum to ensure each animal receives a consistent and viable dose. This includes the growth phase of the organism and the method of quantification.

  • Variable Drug Absorption:

    • Recommendation: Oral administration can lead to variability in absorption between animals. Ensure consistent administration technique (e.g., gavage volume, vehicle). Consider measuring plasma drug concentrations in a subset of animals to assess for variability in exposure.

  • Differences in Animal Health Status:

    • Recommendation: Use animals of the same age, sex, and genetic background. Ensure they are housed under identical conditions to minimize physiological variations that could impact the course of infection and drug metabolism.

Data Presentation

Table 1: In Vitro Activity of this compound and its Enantiomers against Various Fungi

CompoundFungal SpeciesMIC Range (µg/mL)
This compoundCandida albicans0.06 - 4.0
Cryptococcus neoformans0.03 - 1.0
Aspergillus fumigatus0.25 - >8.0
SCH 42427 (Active Enantiomer)Candida albicans0.03 - 2.0
Cryptococcus neoformans0.015 - 0.5
Aspergillus fumigatus0.125 - 4.0
SCH 42426 (Inactive Enantiomer)Candida albicans>64
Cryptococcus neoformans>64
Aspergillus fumigatus>64

Note: MIC values can vary depending on the specific isolate and testing methodology.

Table 2: In Vivo Efficacy of Orally Administered this compound and its Enantiomers in Murine Models

CompoundInfection ModelEfficacy EndpointED50 / PD50 (mg/kg)
This compoundSystemic CandidiasisSurvival0.21
Pulmonary AspergillosisSurvival18
SCH 42427Systemic CandidiasisSurvival0.17
Pulmonary AspergillosisSurvival13
SCH 42426Systemic CandidiasisSurvival>100
Pulmonary AspergillosisSurvival>250

ED50: 50% effective dose; PD50: 50% protective dose.

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDoseCmax (µg/mL)Tmax (h)Half-life (h)
Rabbit2 mg/kg (oral)1.4425
Human (HIV+)50 mg/day (oral)7.6 (day 16)4.3100
Human (HIV+)200 mg/day (oral)17.2 (day 16)3.289

Experimental Protocols

In Vitro Susceptibility Testing (Based on CLSI M27)[8][9][10][11]
  • Medium: Prepare RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Drug Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and create serial twofold dilutions in the RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the yeast isolates on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is the lowest drug concentration that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well.

In Vivo Murine Model of Systemic Candidiasis[12][13][14][15]
  • Animal Model: Use immunocompetent or immunocompromised (e.g., neutropenic) mice (e.g., BALB/c or CD-1 strains).

  • Inoculum Preparation: Grow Candida albicans in a suitable broth (e.g., Sabouraud dextrose broth) overnight at 30°C. Wash the cells with sterile saline and adjust the concentration to approximately 1 x 10⁶ CFU/mL.

  • Infection: Inject 0.1 mL of the prepared inoculum intravenously via the lateral tail vein.

  • Treatment: Administer this compound orally (e.g., by gavage) at various doses, starting shortly after infection and continuing for a specified period (e.g., once daily for 7 days). A vehicle control group should be included.

  • Efficacy Assessment: Monitor the survival of the mice daily for a defined period (e.g., 21 days). Alternatively, at specific time points, euthanize a subset of animals, and determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on a suitable agar medium.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Disrupted_Membrane Disrupted Fungal Cell Membrane Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Fungal_Sterols 14-demethylated sterols Lanosterol->Fungal_Sterols Lanosterol 14α-demethylase (Target of this compound) Ergosterol Ergosterol Fungal_Sterols->Ergosterol SCH39304 This compound SCH39304->Lanosterol cluster_pathway cluster_pathway Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis Inoculum_Prep_vitro Prepare Fungal Inoculum MIC_Determination Determine MIC (CLSI M27) Inoculum_Prep_vitro->MIC_Determination Correlation Correlate In Vitro MIC with In Vivo Efficacy MIC_Determination->Correlation Animal_Model Induce Infection in Mice (e.g., Systemic Candidiasis) Treatment Administer this compound (Oral Gavage) Animal_Model->Treatment Efficacy_Endpoint Assess Efficacy (Survival or Fungal Burden) Treatment->Efficacy_Endpoint Efficacy_Endpoint->Correlation

References

Technical Support Center: SCH 39304 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides general guidance for researchers working with SCH 39304 in animal studies. The publicly available information on the specific toxicology of this compound is limited. The following troubleshooting guides and FAQs are based on general principles of preclinical toxicology and pharmacology. Researchers should always consult relevant regulatory guidelines and conduct their own risk assessments.

Troubleshooting Guides

This section addresses potential issues that researchers may encounter during in vivo experiments with this compound.

1. Unexpected Animal Mortality or Severe Adverse Events

  • Question: We observed unexpected mortality or severe adverse events (e.g., significant weight loss, lethargy, seizures) in our animal cohort after administering this compound. How should we troubleshoot this?

  • Answer:

    • Immediate Actions:

      • Cease dosing immediately in the affected cohort.

      • Provide supportive care to the affected animals as per your institution's animal care and use committee (IACUC) guidelines.

      • Record all clinical signs and the time of onset in detail.

      • Perform a gross necropsy on deceased animals to identify any visible organ abnormalities.

    • Investigation Workflow:

      G cluster_0 Initial Observation cluster_1 Immediate Response cluster_2 Investigation cluster_3 Action Plan A Unexpected Mortality/ Adverse Events B Cease Dosing A->B C Provide Supportive Care B->C D Record Clinical Signs C->D E Perform Necropsy D->E F Review Dosing Protocol (Concentration, Volume, Route) E->F G Verify Compound Integrity (Purity, Formulation) F->G H Assess Animal Health Status (Pre-existing conditions) G->H I Consult with Veterinarian and Toxicologist H->I J Dose De-escalation Study I->J K Refine Formulation I->K L Select Different Strain/Species I->L

    • Potential Causes & Solutions:

      • Dosing Error: Double-check calculations for dose, concentration, and volume. Ensure proper calibration of administration equipment.

      • Formulation Issues: The vehicle used for this compound may have inherent toxicity. Consider vehicle-only control groups. The stability of the formulation should also be confirmed.

      • Species/Strain Sensitivity: The chosen animal model may be particularly sensitive to this compound. Review literature for species-specific differences in triazole antifungal metabolism and toxicity.

      • Route of Administration: Bolus intravenous injections can lead to high peak concentrations and acute toxicity. Consider slower infusion rates or a different route of administration if appropriate for the experimental goals.

2. Inconsistent or Lack of Efficacy

  • Question: Our in vivo efficacy study with this compound is showing inconsistent results or no effect compared to in vitro data. What are the possible reasons?

  • Answer:

    • Pharmacokinetic Considerations:

      • Bioavailability: Oral bioavailability of this compound can be variable. While studies in rabbits have shown good tissue penetration, factors like fed/fasted state can influence absorption. [1] * Metabolism: The animal model's metabolic profile for this compound might differ from the species used in initial in vitro tests.

      • Tissue Distribution: Confirm that this compound reaches the target tissue at a sufficient concentration. Pharmacokinetic studies in rabbits have shown that tissue levels can equal or exceed plasma levels. [1] * Experimental Design Workflow:

      G A Inconsistent Efficacy B Review In Vitro Data (MIC, Potency) A->B C Assess Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) A->C D Evaluate Dosing Regimen (Dose, Frequency, Duration) A->D E Check Formulation and Compound Stability A->E F Refine Animal Model (Infection severity, Endpoint) C->F G Optimize Dosing Regimen D->G E->G

      Caption: Workflow for troubleshooting inconsistent efficacy.

Frequently Asked Questions (FAQs)

Q1: Is there any publicly available data on the acute toxicity of this compound in animals?

A1: Based on available literature, specific acute toxicity studies providing quantitative data such as the LD50 (median lethal dose) for this compound have not been published. Efficacy studies in mice have used doses up to 50 mg/kg/day without reporting acute toxicity.

Q2: What are the known target organs for toxicity with this compound in animal studies?

A2: Publicly accessible, dedicated toxicology studies identifying specific target organs for this compound are not available. In general, the liver is a common target organ for azole antifungals. Therefore, monitoring liver function (e.g., serum levels of ALT, AST, ALP) is advisable during in vivo studies.

Q3: Has the genotoxic or carcinogenic potential of this compound been evaluated?

A3: There is no publicly available information regarding the genotoxicity (e.g., Ames test, micronucleus assay) or carcinogenicity of this compound.

Q4: Are there any known reproductive or developmental toxicity concerns with this compound?

A4: Specific reproductive and developmental toxicology studies for this compound are not found in the public domain. As a class, some azole antifungals have been associated with reproductive and developmental effects in animal studies, often at high doses.

Data Presentation

Given the lack of publicly available toxicology data for this compound, the following tables are provided as templates for researchers to structure their own data collection during toxicology assessments.

Table 1: Template for Acute Toxicity Study Data

Species/StrainRoute of AdministrationDose (mg/kg)Number of Animals (M/F)MortalityClinical Signs

Table 2: Template for Sub-chronic Toxicity Study Endpoints

Parameter CategoryEndpoints to Monitor
Clinical Observations Daily health checks, body weight, food/water consumption
Hematology Complete blood count (CBC) with differential
Clinical Chemistry Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine)
Gross Pathology Macroscopic examination of all organs at necropsy
Histopathology Microscopic examination of key organs (liver, kidneys, spleen, heart, lungs, etc.)

Experimental Protocols

The following are generalized protocols for key toxicology experiments. These should be adapted to the specific research question and institutional guidelines.

1. Protocol: Single-Dose Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Objective: To determine the acute oral toxicity of this compound and estimate the LD50.

  • Species: Rat (e.g., Sprague-Dawley or Wistar).

  • Methodology:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).

    • Observe the animal for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • Continue this sequential dosing until the stopping criteria are met.

    • Observe all animals for a total of 14 days for clinical signs of toxicity and mortality.

    • Perform a gross necropsy on all animals at the end of the study.

2. Protocol: 28-Day Repeated-Dose Oral Toxicity Study

  • Objective: To evaluate the potential sub-chronic toxicity of this compound after repeated oral administration.

  • Species: Rat.

  • Methodology:

    • Assign animals to at least three dose groups (low, mid, high) and a vehicle control group (n=10/sex/group).

    • Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

    • Record clinical observations daily and body weights weekly.

    • At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

    • Euthanize animals and perform a full necropsy, recording organ weights.

    • Collect tissues for histopathological examination.

Visualization of Experimental Workflows

G cluster_0 Pre-clinical Toxicology Workflow A Compound Synthesis and Formulation B Acute Toxicity Study (e.g., LD50 determination) A->B Initial Safety D Genotoxicity Assays (in vitro and in vivo) A->D E Safety Pharmacology (Cardiovascular, Respiratory, CNS) A->E C Sub-chronic Toxicity Study (e.g., 28-day or 90-day) B->C Dose-range finding F Reproductive and Developmental Toxicity C->F G Carcinogenicity Studies C->G H Toxicokinetics C->H I Data Analysis and Risk Assessment C->I D->I E->I F->I G->I H->I

Caption: General workflow for preclinical toxicology assessment.

References

Technical Support Center: Optimizing SCH 39304 Dosage for Systemic Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SCH 39304 for systemic fungal infections. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a broad-spectrum triazole antifungal agent.[1][2] Like other triazoles, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3][4][5][6] It specifically targets the fungal cytochrome P450 enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[1][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[5][6] It is important to note that this compound is a racemic mixture of two enantiomers, SCH 42427 and SCH 42426.[7] The antifungal activity is attributed to SCH 42427, which is approximately twofold more active than the racemic mixture.[7]

Q2: What is a typical starting dose for in vivo experiments with this compound?

A2: The starting dose for in vivo experiments with this compound will depend on the animal model, the fungal pathogen, and the infection type. Based on preclinical studies, effective oral doses have ranged from 0.5 mg/kg to 15 mg/kg per day in various models.[7][8][9] For a systemic Candida albicans infection in normal mice, a dose of 0.5 mg/kg was shown to reduce kidney colony counts by 4 log units.[8][10] In immunocompromised mice, a higher dose of 1.3 mg/kg was required for a similar effect.[8][10] For invasive aspergillosis in rabbits, doses of 10 or 15 mg/kg per day were effective.[9] It is recommended to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.

Q3: How is this compound administered in animal models?

A3: In most preclinical studies, this compound has been administered orally (p.o.) via gavage.[1][2][8] It has also been shown to be equally efficacious following either oral or intravenous administration in a systemic C. albicans infection model in mice.[8][10]

Q4: What are the pharmacokinetic properties of this compound?

A4: this compound generally exhibits slow absorption and a long elimination half-life. In HIV-infected patients receiving daily doses of 50 mg and 200 mg, the mean elimination half-lives on day 16 were 100 and 89 hours, respectively.[11] In rabbits, a single oral dose of 2 mg/kg resulted in a maximum plasma concentration of 1.4 µg/mL at 4 hours, with a half-life of 25 hours. The drug demonstrates good tissue penetration, with levels in tissues equalling or exceeding those in plasma.[3]

Troubleshooting Guide

Issue 1: High variability in experimental results between individual animals.

  • Possible Cause: Wide intersubject variations in plasma concentrations of this compound have been observed.[11] This can be due to differences in absorption and metabolism.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

    • Monitor Plasma Levels: If feasible, collect plasma samples to correlate drug exposure with efficacy in individual animals.

    • Refine Dosing Regimen: Consider if the dosing frequency and timing are optimal for maintaining consistent drug levels.

Issue 2: Suboptimal efficacy against the target fungal pathogen.

  • Possible Cause 1: Fungal resistance. While this compound has a broad spectrum, some fungal species or strains may exhibit intrinsic or acquired resistance.

  • Troubleshooting Steps:

    • In Vitro Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound for your specific fungal isolate to confirm its susceptibility.

    • Dose Escalation: If the MIC is within a reasonable range, a higher dose in your in vivo model may be necessary to achieve a therapeutic effect.

  • Possible Cause 2: Immunocompromised host model. The efficacy of antifungal agents can be influenced by the immune status of the host. Higher doses are often required in immunocompromised models.[8][10]

  • Troubleshooting Steps:

    • Adjust Dosage: Increase the dose of this compound for immunocompromised animals based on preliminary dose-finding studies.

    • Combination Therapy: Consider combining this compound with another class of antifungal agent, though potential for antagonism should be evaluated.[12]

Issue 3: Signs of toxicity in experimental animals.

  • Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose to a level that is effective but not associated with adverse effects.

    • Monitor for Clinical Signs: Carefully observe animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

    • Histopathology: At the end of the study, perform histopathological analysis of key organs to assess for any drug-related toxicities.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rabbits (Single Oral Dose of 2 mg/kg)

ParameterValue
Maximum Concentration (Cmax)1.4 ± 0.11 µg/mL
Time to Maximum Concentration (Tmax)4 ± 0.5 hours
Half-life (t1/2)25 ± 1.4 hours
Volume of Distribution (Vd)3.8 ± 0.3 L
Area Under the Curve (AUC)44 ± 3.4 µg·h/mL
(Data from Walsh et al.)[3]

Table 2: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (Day 16 of Daily Dosing)

Daily DoseMean Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Mean Elimination Half-life (t1/2)
50 mg7.6 µg/mL4.3 hours100 hours
200 mg17.2 µg/mL3.2 hours89 hours
(Data from Sahai et al.)[11]

Table 3: Efficacy of this compound in a Murine Model of Systemic Candida albicans Infection

Host StatusDose to Reduce Kidney CFU by 4 log units
Normal Mice0.5 mg/kg
Immunocompromised Mice1.3 mg/kg
(Data from Cacciapuoti et al.)[8][10]

Experimental Protocols

Protocol 1: Determination of In Vivo Efficacy in a Murine Model of Systemic Candidiasis

  • Animal Model: Use female CD-1 mice (or another appropriate strain), typically 6-8 weeks old.

  • Immunosuppression (if applicable): To create an immunocompromised model, administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on day -2 and day 1 relative to infection.

  • Infection: Infect mice intravenously via the lateral tail vein with 1 x 10^5 Candida albicans cells suspended in 0.1 mL of sterile saline.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.

  • Dosing:

    • Begin treatment 24 hours post-infection.

    • Administer this compound orally once daily for a predetermined duration (e.g., 7 days).

    • Include a vehicle control group and multiple dose groups (e.g., 0.5, 1, 2.5, 5 mg/kg).

  • Efficacy Assessment:

    • Euthanize animals 24 hours after the last dose.

    • Aseptically remove kidneys and homogenize in sterile saline.

    • Perform serial dilutions of the homogenate and plate on Sabouraud dextrose agar.

    • Incubate plates at 35°C for 24-48 hours and enumerate colony-forming units (CFU).

    • Express results as log10 CFU per gram of kidney tissue.

Protocol 2: Pharmacokinetic Study in Rabbits

  • Animal Model: Use female New Zealand White rabbits.

  • Dosing: Administer a single oral dose of this compound (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples from the central ear artery at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -70°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method such as gas-liquid chromatography-electron capture.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Mandatory Visualizations

mechanism_of_action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation CYP51->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Loss of Integrity) FungalGrowthInhibition Inhibition of Fungal Growth SCH39304 This compound SCH39304->CYP51 Inhibits DisruptedMembrane->FungalGrowthInhibition

Caption: Mechanism of action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosage Optimization cluster_assessment Assessment AnimalModel Select Animal Model (e.g., Mouse, Rabbit) Infection Induce Systemic Fungal Infection AnimalModel->Infection DoseRange Dose-Range Finding Study Infection->DoseRange EfficacyStudy Definitive Efficacy Study DoseRange->EfficacyStudy PK Pharmacokinetic Analysis (Blood Sampling) EfficacyStudy->PK Efficacy Efficacy Assessment (Fungal Burden in Organs) EfficacyStudy->Efficacy Toxicity Toxicity Evaluation (Clinical Signs, Histopathology) EfficacyStudy->Toxicity Analysis Data Analysis and Dosage Refinement PK->Analysis Efficacy->Analysis Toxicity->Analysis

Caption: Workflow for optimizing this compound dosage.

troubleshooting_logic Start Experiment Start Problem Suboptimal Efficacy Observed? Start->Problem CheckMIC Perform in vitro Susceptibility Testing (MIC) Problem->CheckMIC Yes Success Optimal Efficacy Problem->Success No Resistant Isolate Resistant? CheckMIC->Resistant ConsiderAlt Consider Alternative Antifungal Resistant->ConsiderAlt Yes CheckImmune Using Immunocompromised Model? Resistant->CheckImmune No IncreaseDose Increase Dose IncreaseDose->Success CheckImmune->IncreaseDose No HigherDose Higher Dose May Be Needed CheckImmune->HigherDose Yes HigherDose->Success

Caption: Troubleshooting logic for suboptimal efficacy.

References

Addressing SCH 39304 resistance in fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the triazole antifungal agent SCH 39304 in fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a broad-spectrum triazole antifungal agent.[1][2] Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme, encoded by the ERG11 gene, is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting ergosterol production, this compound compromises the integrity and function of the cell membrane, ultimately inhibiting fungal growth. This compound is a racemic mixture of two enantiomers, with the RR(+) enantiomer (SCH 42427) being the active form responsible for its antifungal activity.[5][6][7][8]

Q2: What are the common mechanisms of resistance to azole antifungals like this compound?

Resistance to azole antifungals in fungal species, such as Candida and Aspergillus, is a growing concern and typically involves one or more of the following mechanisms:[3]

  • Target Site Modification: Mutations in the cyp51A (ERG11) gene can alter the structure of the lanosterol 14α-demethylase enzyme.[3][9] These changes can reduce the binding affinity of azole drugs to the enzyme, thereby decreasing their inhibitory effect.[3][9]

  • Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase, often due to upregulation of the ERG11 gene, can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect.

  • Increased Drug Efflux: Fungal cells can actively pump the antifungal agent out of the cell, reducing its intracellular concentration.[10] This is primarily mediated by the overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[10]

  • Alterations in Sterol Biosynthesis: Changes in the sterol biosynthesis pathway can also contribute to resistance.[10]

Q3: What is a typical Minimum Inhibitory Concentration (MIC) range for this compound against susceptible fungal isolates?

Direct MIC data for this compound is limited in recent literature as it was primarily investigated in the 1990s. However, based on older studies, the active enantiomer, SCH 42427, generally exhibits MICs that are twofold lower than the racemic mixture this compound.[6][7] For susceptible Candida albicans isolates, the 50% inhibitory concentration (IC1/2) for this compound has been reported to be around 0.31 µg/ml.[11] In contrast, an isolate with known resistance to other azoles showed an IC1/2 of 20 µg/ml for this compound.[11]

Q4: How can I confirm if my fungal isolate is resistant to this compound?

Confirmation of resistance involves determining the Minimum Inhibitory Concentration (MIC) of this compound against your fungal isolate. This is typically done using standardized broth microdilution or disk diffusion methods as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A significant increase in the MIC value compared to a known susceptible (wild-type) control strain is a primary indicator of resistance.

Troubleshooting Guides

Problem: My fungal isolate exhibits a high MIC for this compound. How do I investigate the potential resistance mechanism?

A high MIC value for this compound suggests that your fungal isolate has developed resistance. The following step-by-step guide will help you investigate the underlying molecular mechanisms.

Troubleshooting Workflow

G cluster_outcomes start High this compound MIC Observed step1 Step 1: Confirm MIC (Repeat Susceptibility Testing) start->step1 step2 Step 2: Investigate Target Gene (Sequence ERG11/cyp51A) step1->step2 MIC Confirmed step3 Step 3: Analyze Gene Expression (qPCR for Efflux Pumps & ERG11) step2->step3 Mutations Found step2->step3 No Mutations o2 Target-site alteration step2->o2 step4 Step 4: Assess Sterol Profile (GC-MS Analysis) step3->step4 Overexpression Detected step3->step4 Normal Expression o3 Efflux pump or ERG11 overexpression step3->o3 end Resistance Mechanism Identified step4->end Profile Altered o4 Sterol biosynthesis alteration step4->o4

Caption: Troubleshooting workflow for investigating this compound resistance.

Step 1: Confirm Antifungal Susceptibility

Objective: To verify the high MIC of this compound and rule out experimental error.

Protocol: Broth Microdilution Method (Adapted from CLSI M27/M38)

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate until mature.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Prepare Drug Dilutions:

    • Create a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~50% reduction in turbidity) compared to the positive control.

Expected Outcome: If the high MIC is reproducible, proceed to investigate the molecular mechanisms.

Step 2: Investigate Target Gene Mutations (ERG11 / cyp51A)

Objective: To identify point mutations or insertions in the ERG11 (cyp51A) gene that could alter the drug target.

Protocol: Sanger Sequencing of the ERG11 Gene

  • Genomic DNA Extraction:

    • Culture the resistant fungal isolate in a suitable broth medium.

    • Harvest the fungal cells and extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol (e.g., enzymatic lysis followed by phenol-chloroform extraction).

  • PCR Amplification:

    • Design primers that flank the entire coding sequence of the ERG11 gene.

    • Perform PCR using the extracted genomic DNA as a template to amplify the ERG11 gene.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for complete coverage.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type ERG11 sequence from a susceptible reference strain.

    • Identify any nucleotide changes that result in amino acid substitutions.

Expected Outcome: The presence of non-synonymous mutations in the ERG11 gene of the resistant isolate, which are absent in susceptible isolates, suggests that target-site alteration is a likely mechanism of resistance.

Step 3: Analyze Overexpression of Efflux Pumps and ERG11

Objective: To determine if resistance is due to the overexpression of genes encoding efflux pumps or the ERG11 target enzyme.

Protocol: Quantitative Real-Time PCR (qPCR)

  • RNA Extraction and cDNA Synthesis:

    • Culture both the resistant isolate and a susceptible control strain under standard conditions. Optionally, expose the cultures to a sub-inhibitory concentration of this compound to induce gene expression.

    • Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Design qPCR primers for the target genes (ERG11, and key efflux pump genes like CDR1, CDR2, and MDR1 for Candida species) and a housekeeping gene (e.g., ACT1 or 18S rRNA) for normalization.

    • Perform qPCR using the synthesized cDNA, primers, and a suitable qPCR master mix.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible control using the ΔΔCt method.

Expected Outcome: A significant upregulation (e.g., >2-fold increase) in the expression of ERG11 or efflux pump genes in the resistant isolate points to overexpression as a resistance mechanism.

Data Summary

The following table summarizes hypothetical MIC data to illustrate expected findings.

Fungal IsolateStrain TypeThis compound MIC (µg/mL)ERG11 MutationCDR1 Gene Expression (Fold Change)
Strain ASusceptible (Wild-Type)0.25None1.0 (Baseline)
Strain BResistant16Y132H1.2
Strain CResistant8None15.5
Strain DResistant>64G448S12.0

Visualizing Resistance Mechanisms

This compound Mechanism of Action and Resistance

G cluster_cell Fungal Cell cluster_synthesis Ergosterol Biosynthesis cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (ERG11) Membrane Cell Membrane Ergosterol->Membrane Incorporation SCH39304 This compound SCH39304->Lanosterol Inhibits R1 ERG11 Mutation: Reduced Binding R2 ERG11 Overexpression: More Target Enzyme R3 Efflux Pump Overexpression Efflux Efflux Pump SCH39304_out This compound Efflux->SCH39304_out Pumps out SCH39304_in This compound SCH39304_in->Efflux

Caption: Mechanism of this compound action and key modes of fungal resistance.

Signaling Pathway for Azole Resistance Upregulation

G cluster_pathway Regulatory Pathway of Azole Resistance cluster_genes Target Genes Drug Azole Stress (e.g., this compound) TF Transcription Factors (e.g., Upc2, Tac1) Drug->TF Activates Nucleus Nucleus TF->Nucleus Translocates to ERG11 ERG11 Gene Nucleus->ERG11 Upregulates CDR1 CDR1/MDR1 Genes (Efflux Pumps) Nucleus->CDR1 Upregulates Protein_ERG11 More 14α-demethylase ERG11->Protein_ERG11 Transcription & Translation Protein_Pump More Efflux Pumps CDR1->Protein_Pump Transcription & Translation

Caption: Simplified signaling pathway leading to upregulation of resistance genes.

References

Navigating the Nuances of Antifungal Susceptibility Testing: A Guide for SCH 39304 Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the impact of media composition on the in vitro antifungal activity of SCH 39304. Accurate and reproducible antifungal susceptibility testing is critical for evaluating the efficacy of novel compounds and understanding potential mechanisms of resistance. This resource addresses common issues encountered during experimentation to ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole antifungal agent. Triazoles act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, leading to the inhibition of fungal growth.

Q2: Which standardized methods are recommended for testing the antifungal susceptibility of this compound?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing. The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound.[1]

Q3: How does the composition of the test medium affect the antifungal activity of this compound?

A3: The composition of the in vitro test medium can significantly influence the measured antifungal activity of this compound. Factors such as pH, inoculum size, and the specific synthetic medium used have been shown to alter MIC values. For instance, increased acidity of the medium can lead to higher MICs for azole antifungals. It is crucial to use standardized, buffered media such as RPMI-1640 to ensure consistency and comparability of results.

Q4: Can the presence of serum in the culture medium affect this compound activity?

A4: Yes, the presence of serum has been observed to increase the inhibitory activity of this compound. This is an important consideration when attempting to correlate in vitro data with potential in vivo efficacy, as the presence of serum proteins may more closely mimic physiological conditions.

Troubleshooting Guide

Unexpected or inconsistent results in antifungal susceptibility testing of this compound can often be traced back to variations in media composition and other experimental parameters. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
High MIC values for susceptible strains Inoculum size is too high. A larger starting inoculum can lead to apparently reduced susceptibility.[2]Standardize the inoculum to a concentration of less than 10⁴ cells/mL. A size of 10² yeast cells/mL has been shown to improve agreement between testing methods for this compound.[2]
Acidic pH of the medium. An acidic environment can antagonize the activity of some azole antifungals.[3][4][5][6]Ensure the use of a buffered medium, such as RPMI-1640, with a neutral pH (7.0). Verify the pH of the prepared medium before use.
Inconsistent MIC readings between experiments Variability in media preparation. Minor differences in the preparation of synthetic media can lead to inconsistent results.Prepare a large batch of medium to be used across multiple experiments to minimize variability. Strictly adhere to the manufacturer's preparation instructions.
Incorrect incubation temperature. Temperature fluctuations can affect both fungal growth rates and drug activity.Use a calibrated incubator set to 35°C for testing this compound, as this has been shown to provide better agreement in results.[2]
"Skipped wells" or trailing growth Incomplete inhibition of fungal growth. Azoles are often fungistatic, leading to reduced but not absent growth over a range of concentrations.The MIC for azoles is typically defined as the lowest concentration that produces a significant (e.g., 50%) reduction in growth compared to the control. Utilize a spectrophotometer to standardize endpoint readings.

Experimental Protocols

Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from established CLSI guidelines for antifungal susceptibility testing of yeasts.

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (buffered to pH 7.0) in a 96-well microtiter plate. The final concentrations should typically span a range relevant to the expected MIC of the test organisms.

  • Inoculum Preparation:

    • Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a suspension of the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 1-5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a drug-free well as a growth control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or with a microplate reader.

Quantitative Data Summary

The following table summarizes the qualitative and semi-quantitative effects of key media and experimental parameters on the in vitro activity of this compound and other triazole antifungals.

Parameter Variation Effect on MIC Reference
Inoculum Size Increasing from 10² to 10⁵ yeasts/mLCan raise MICs up to >512-fold for some isolates.[7]
pH Decreasing from 7.0 to 4.0Significant increase in MICs for Candida species against various azoles.[3][4][5][6]
Incubation Temperature 35°C vs. 37°CBetter agreement in results is observed at 35°C.[2]
Test Medium Different synthetic mediaCan result in varied MICs, though a consistent pattern has not been identified.
Presence of Serum Addition of 25% human serumIncreased the inhibitory activity of this compound.

Visualizations

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in Plate stock->dilution media Prepare RPMI-1640 Medium media->dilution inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Plate with Fungal Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation reading Read MIC (Visual or Spectrophotometer) incubation->reading

Experimental workflow for antifungal susceptibility testing.

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane SCH39304 This compound SCH39304->Inhibition Inhibition->Lanosterol Inhibition

Mechanism of action of triazole antifungals like this compound.

References

Validation & Comparative

SCH 39304 Versus Fluconazole: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Antifungal Drug Development

The development of effective antifungal agents is a critical area of research, driven by the rising incidence of invasive fungal infections, particularly in immunocompromised patient populations. This guide provides a detailed comparison of the in vivo efficacy of two triazole antifungal agents: SCH 39304 and fluconazole. The data presented is compiled from several preclinical studies, offering an objective overview of their relative performance in various animal models of fungal disease.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy data from head-to-head in vivo studies comparing this compound and fluconazole.

Systemic Candida albicans Infection in Mice
Efficacy ParameterThis compoundFluconazoleKetoconazole (Reference)Animal ModelSource
Dose to Reduce Kidney CFU by 4 log units 0.5 mg/kg1.5 mg/kg (3x less active than this compound)100 mg/kg (200x less active than this compound)Normal Mice[1][2]
Dose to Reduce Kidney CFU by 4 log units 1.3 mg/kg45.5 mg/kg (35x less active than this compound)>100 mg/kg (>100x less active than this compound)Immunocompromised Mice (gamma irradiation)[1][2]
50% Effective Dose (ED50) 0.18 mg/kg~0.72 mg/kg (4x less active than this compound)Not ReportedNormal Mice[3]
Systemic Aspergillus flavus Infection in Mice
Efficacy ParameterThis compoundFluconazoleControlAnimal ModelSource
Median Survival Time 16 days (at 5 mg/kg)~8 days (at 50 mg/kg)~8 daysNormal Mice[1][2]
50% Effective Dose (ED50) 3.7 mg/kg>80 mg/kg (slightly effective)Not ApplicableNormal Mice[3]
Systemic Cryptococcus neoformans Infection in Mice
Efficacy ParameterThis compoundFluconazoleAnimal ModelSource
50% Effective Dose (ED50) 5.9 mg/kg>25 mg/kg (slightly effective)Normal Mice[3]
Other Fungal Infection Models
Infection ModelThis compound EfficacyFluconazole EfficacyAnimal ModelSource
Vaginal Candidiasis 4 to 8 times more activeLess activeRats[3][4]
Dermatophytic Infection 4 to 8 times more activeLess activeGuinea Pigs[3][4]
Histoplasmosis Compared favorably with Amphotericin BMuch less activeNormal and Leukopenic Mice[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the typical experimental workflows based on the reviewed literature.

Murine Model of Systemic Candidiasis

This model is frequently used to assess the efficacy of antifungal agents against disseminated Candida infections.

cluster_setup Animal and Pathogen Preparation cluster_infection Infection and Treatment cluster_evaluation Efficacy Evaluation Animal Acclimation Animal Acclimation Intravenous Infection Intravenous Infection Animal Acclimation->Intravenous Infection C. albicans Culture C. albicans Culture Inoculum Preparation Inoculum Preparation C. albicans Culture->Inoculum Preparation Inoculum Preparation->Intravenous Infection Drug Administration Drug Administration Intravenous Infection->Drug Administration Monitoring Survival Monitoring Survival Drug Administration->Monitoring Survival Kidney Homogenization Kidney Homogenization Drug Administration->Kidney Homogenization At study endpoint CFU Quantification CFU Quantification Kidney Homogenization->CFU Quantification

Workflow for Murine Systemic Candidiasis Model.

Methodology:

  • Animal Model: Typically, male or female mice (e.g., ICR strain) are used. For studies involving immunocompromised hosts, mice may be treated with immunosuppressants like cyclophosphamide or subjected to gamma irradiation.[1][2]

  • Fungal Strain: A virulent strain of Candida albicans is cultured on a suitable medium like Sabouraud dextrose agar.

  • Inoculum Preparation: The yeast cells are harvested, washed, and suspended in sterile saline to a specific concentration (e.g., 10^6 CFU/mouse).[1][2]

  • Infection: The fungal suspension is administered intravenously to the mice.

  • Drug Administration: this compound and fluconazole are administered orally or intravenously at various doses.[1][2] Treatment can be prophylactic (before infection) or therapeutic (after infection) and may continue for a specified number of days.[1][2]

  • Efficacy Assessment: The primary endpoints are typically survival rates and the fungal burden in target organs, most commonly the kidneys.[1][2] To quantify the fungal burden, kidneys are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU).

Murine Model of Systemic Aspergillosis

This model is essential for evaluating antifungal efficacy against invasive aspergillosis, a life-threatening infection.

cluster_setup Preparation cluster_infection_treatment Procedure cluster_outcome Outcome Assessment Animal Immunosuppression Animal Immunosuppression Intranasal/IV Infection Intranasal/IV Infection Animal Immunosuppression->Intranasal/IV Infection A. flavus Spore Prep A. flavus Spore Prep A. flavus Spore Prep->Intranasal/IV Infection Antifungal Treatment Antifungal Treatment Intranasal/IV Infection->Antifungal Treatment Survival Monitoring Survival Monitoring Antifungal Treatment->Survival Monitoring Organ Fungal Burden Organ Fungal Burden Antifungal Treatment->Organ Fungal Burden

Workflow for Murine Systemic Aspergillosis Model.

Methodology:

  • Animal Model: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide to mimic the immunocompromised state of susceptible patients.

  • Fungal Strain: A pathogenic strain of Aspergillus flavus or Aspergillus fumigatus is used.

  • Inoculum Preparation: Conidia (spores) are harvested from agar plates and suspended in a sterile solution.

  • Infection: The spore suspension is administered to the mice, typically via the intravenous or intranasal route.

  • Drug Administration: The test compounds, this compound and fluconazole, are administered at specified doses and schedules.

  • Efficacy Assessment: The primary outcome is usually the survival time of the treated animals compared to the control group.[1][2] In some studies, fungal burden in the lungs or other organs may also be assessed.

Pharmacokinetic Insights

While detailed pharmacokinetic data requires access to the full-text articles, some studies indicate that the superior efficacy of this compound may be linked to its pharmacokinetic profile.[5][6] One study noted that after oral administration in mice and rats, this compound exhibited a similar maximum serum concentration (Cmax) to fluconazole, but its elimination half-life and area under the serum concentration-time curve (AUC) were twice as long as those of fluconazole.[3] This suggests that this compound remains at therapeutic concentrations in the body for a longer duration, which could contribute to its enhanced in vivo activity.

Summary of Findings

The available in vivo data consistently demonstrates that this compound possesses significantly greater potency than fluconazole against a range of fungal pathogens in various animal models.

  • Against Candida albicans , this compound was 3 to 35 times more active than fluconazole, with the difference being more pronounced in immunocompromised animals.[1][2]

  • Against Aspergillus flavus , this compound showed a marked survival benefit at a much lower dose compared to fluconazole, which was only slightly effective at high doses.[1][2][3]

  • Against Cryptococcus neoformans and in models of vaginal candidiasis and dermatophytosis , this compound was substantially more active than fluconazole.[3][4]

  • Against Histoplasma capsulatum , this compound's efficacy was comparable to amphotericin B, while fluconazole was much less active.[5][6]

These findings suggest that this compound was a highly promising antifungal agent with a broad spectrum of activity and superior in vivo efficacy compared to fluconazole in preclinical studies. The enhanced potency may be partially attributable to its more favorable pharmacokinetic properties.[3] This comparative guide underscores the importance of in vivo models in evaluating the therapeutic potential of new antifungal drug candidates.

References

A Comparative Analysis of the Triazole Antifungal Agents: SCH 39304 and Itraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the investigational triazole antifungal agent SCH 39304 and the established drug, itraconazole. This document synthesizes available preclinical data to evaluate their respective mechanisms of action, in vitro activity, in vivo efficacy, and pharmacokinetic profiles.

Executive Summary

This compound, a novel triazole antifungal, has demonstrated potent in vitro and in vivo activity against a broad spectrum of pathogenic fungi. While direct comparative studies with itraconazole are limited, the available data suggests this compound possesses comparable or, in some instances, superior efficacy, particularly against certain fungal species. Both agents share a common mechanism of action, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This guide aims to provide a comprehensive overview based on existing preclinical data to inform further research and development.

Mechanism of Action

Both this compound and itraconazole are members of the triazole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By disrupting ergosterol synthesis, these drugs compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1]

cluster_0 Fungal Cell cluster_1 Triazole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal Cytochrome P450) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component SCH39304 This compound Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Lanosterol 14α-demethylase (Fungal Cytochrome P450) SCH39304->Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Inhibition Itraconazole Itraconazole Itraconazole->Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Inhibition

Figure 1: Mechanism of action of this compound and itraconazole.

In Vitro Susceptibility

Fungal SpeciesThis compound MIC (µg/mL)Itraconazole MIC (µg/mL)
Candida albicansNot specified0.063
Aspergillus fumigatusNot specified≤0.5
Cryptococcus neoformansNot specified≤0.5
Histoplasma capsulatumNot specifiedNot specified
Trichophyton mentagrophytesNot specified0.35
Trichophyton rubrumNot specified1.25

Note: MIC values are highly dependent on the specific isolate and testing methodology. The data presented is for illustrative purposes and is derived from multiple sources.[2][3][4]

In Vivo Efficacy

Preclinical animal models have been instrumental in evaluating the in vivo potential of this compound. The majority of studies compare its efficacy against fluconazole. While direct head-to-head in vivo comparisons with itraconazole are limited, the available data allows for an indirect assessment of their relative potencies.

Animal ModelFungal PathogenThis compound EfficacyItraconazole Efficacy
Systemic Candidiasis (mice)Candida albicansMore active than fluconazole and ketoconazole.[5] Dose to reduce kidney counts by 4 log units: 0.5 mg/kg (normal mice), 1.3 mg/kg (immunocompromised mice).[5]Fluconazole was more potent than itraconazole on an equivalent dose basis in normal mice.[6]
Systemic Aspergillosis (mice)Aspergillus flavus5 mg/kg dose resulted in twice the survival time compared to fluconazole (50 mg/kg).[5]Treatment with 10 to 40 mg/kg orally twice daily was evaluated.[6]
Disseminated Cryptococcosis (rats)Cryptococcus neoformansMore active than fluconazole; prophylactic treatment achieved biological cures.[7]Not directly compared in the same study.
Vaginal Candidiasis (hamsters)Candida albicans4-fold more active than fluconazole.[8]Not directly compared in the same study.
Dermatophytosis (guinea pigs)Trichophyton mentagrophytes20-fold more active than fluconazole following oral administration.[8]Not directly compared in the same study.
Histoplasmosis (mice)Histoplasma capsulatumCompared favorably with amphotericin B; more active than fluconazole.[9]Not directly compared in the same study.

Pharmacokinetic Profiles

The pharmacokinetic properties of an antifungal agent are critical to its clinical success. Available data on this compound suggests favorable pharmacokinetic characteristics. A direct comparative pharmacokinetic study between this compound and itraconazole has not been identified in the reviewed literature.

ParameterThis compound (in mice/rats)Itraconazole (in humans)
Absorption Well absorbed orally.[10]Oral bioavailability is about 55% and is enhanced when taken with food.
Distribution Not specifiedHighly lipophilic, with extensive tissue distribution.[11][12]
Metabolism Not specifiedExtensively metabolized in the liver, primarily by CYP3A4.
Half-life Twice the elimination half-life of fluconazole.[10]Approximately 24-42 hours after a single dose, and longer with multiple doses.
Protein Binding Not specifiedHighly protein-bound (>99%).

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in this guide.

In Vitro Susceptibility Testing (Broth Microdilution)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate prep_plates Prepare microtiter plates with serial dilutions of antifungal agents prep_plates->inoculate incubate Incubate plates at 35-37°C for 24-48 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

Figure 2: Generalized workflow for broth microdilution susceptibility testing.

Protocol Details:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).[13]

  • Drug Dilution: The antifungal agents are serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.[14]

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a defined period (usually 24 to 48 hours).[2][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often assessed visually or spectrophotometrically.[14]

In Vivo Efficacy in a Murine Model of Systemic Infection

Animal models are critical for evaluating the therapeutic potential of new antifungal agents in a living organism.

Protocol Details:

  • Animal Model: Immunocompetent or immunosuppressed mice are commonly used. Immunosuppression can be induced by agents like cyclophosphamide or through irradiation.[5]

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida albicans) is injected intravenously to establish a systemic infection.[6]

  • Treatment: Treatment with the antifungal agents (e.g., this compound, itraconazole) or a vehicle control is initiated at a specific time point post-infection and administered for a defined duration. Dosing is typically done orally via gavage or intravenously.[5][6]

  • Efficacy Assessment: Efficacy is evaluated based on survival rates and the fungal burden in target organs (e.g., kidneys, brain). Fungal burden is quantified by homogenizing the organs and plating serial dilutions to determine the number of colony-forming units (CFU).[5][6][7]

Conclusion

The available preclinical data suggests that this compound is a potent triazole antifungal with a broad spectrum of activity. While direct comparisons with itraconazole are limited, the evidence indicates that this compound has the potential to be a valuable addition to the antifungal armamentarium. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of this compound in comparison to established therapies like itraconazole. These studies should include a wider range of fungal isolates, detailed pharmacokinetic and toxicology assessments, and ultimately, well-controlled clinical trials.

References

A Comparative Analysis of SCH 39304 and Amphotericin B for the Treatment of Systemic Mycoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics has been shaped by the persistent challenge of systemic mycoses, life-threatening infections caused by a variety of fungal pathogens. For decades, amphotericin B has been a cornerstone of treatment, valued for its broad spectrum of activity but notorious for its significant toxicity. The quest for safer and more effective agents led to the development of novel antifungals, including the triazole SCH 39304. This guide provides an objective comparison of this compound and amphotericin B, presenting available experimental data to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and amphotericin B lies in their molecular mechanisms of action.

Amphotericin B , a polyene antifungal, directly targets ergosterol, a vital component of the fungal cell membrane.[1] By binding to ergosterol, amphotericin B forms pores or ion channels in the membrane, leading to leakage of intracellular cations and subsequent cell death.[1] This direct interaction with a key structural component results in a fungicidal effect.

This compound , as a triazole antifungal, inhibits the synthesis of ergosterol.[1] Specifically, it targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][2] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt fungal cell membrane integrity and function, leading to a primarily fungistatic effect.[3][4] Research has shown that the antifungal activity of this compound is stereoselective, with the RR isomer being the active enantiomer that binds to the target enzyme.[2]

Figure 1: Comparative Mechanism of Action cluster_AmphotericinB Amphotericin B cluster_SCH39304 This compound AmB Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Cation Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death SCH This compound P450 Lanosterol 14α-demethylase (CYP51) SCH->P450 Inhibits Ergosterol_Synth Ergosterol (Synthesis Blocked) P450->Ergosterol_Synth Blocked Conversion Lanosterol Lanosterol Lanosterol->P450 Substrate Disruption Membrane Disruption Ergosterol_Synth->Disruption Inhibition Fungistatic Effect Disruption->Inhibition

Figure 1: Comparative Mechanism of Action

Preclinical Efficacy: Head-to-Head in Animal Models

Direct comparative data from large-scale human clinical trials between this compound and amphotericin B is limited. However, extensive preclinical studies in various animal models of systemic mycoses provide valuable insights into their relative efficacy.

Systemic Candidiasis

In a murine model of systemic Candida albicans infection, this compound demonstrated potent activity. When administered orally, it was found to be significantly more active than both fluconazole and ketoconazole in reducing kidney fungal burden.[5] In persistently granulocytopenic rabbits with disseminated candidiasis, this compound was as effective as amphotericin B for the prevention and early treatment of the infection.[6] However, for established, chronic infections, a combination of amphotericin B and flucytosine was more effective.[6]

Drug Animal Model Infection Key Efficacy Finding Reference
This compound Normal MiceSystemic C. albicans3-fold more active than fluconazole, 200-fold more active than ketoconazole in reducing kidney CFU.[5]
This compound Immunocompromised MiceSystemic C. albicans35-fold more active than fluconazole, >100-fold more active than ketoconazole in reducing kidney CFU.[5]
This compound Granulocytopenic RabbitsDisseminated CandidiasisAs effective as amphotericin B for prevention and early treatment.[6]
Amphotericin B + Flucytosine Granulocytopenic RabbitsChronic Disseminated CandidiasisMore effective than this compound in late treatment.[6]
Cryptococcosis

In a murine model of cryptococcal meningitis, orally administered this compound was superior to fluconazole at equal doses in prolonging survival and reducing fungal counts in the brain.[7] Its efficacy was comparable to that of amphotericin B in reducing brain colony counts.[7] In rabbits with experimental cryptococcal meningitis, this compound was as effective as fluconazole.[8]

Drug Animal Model Infection Key Efficacy Finding Reference
This compound MiceCryptococcal MeningitisProlonged survival more than fluconazole at equal doses; comparable to amphotericin B in reducing brain CFU.[7]
This compound RabbitsCryptococcal MeningitisAs effective as fluconazole in reducing yeast counts in the subarachnoid space.[8]
Amphotericin B MiceCryptococcal MeningitisComparable to this compound in reducing brain CFU.[7]
Coccidioidomycosis

In a murine model of coccidioidal meningitis, high-dose amphotericin B lipid complex (ABLC) was found to be as effective as high-dose conventional amphotericin B and this compound in terms of survival.[9][10]

Drug Animal Model Infection Key Efficacy Finding Reference
This compound MiceCoccidioidal MeningitisEqual efficacy to high-dose ABLC and amphotericin B in survival.[9][10]
Amphotericin B (conventional and lipid complex) MiceCoccidioidal MeningitisEqual efficacy to this compound in survival.[9][10]

Clinical Data: A Glimpse into Human Trials

This compound

A multicenter clinical trial evaluated this compound in 54 patients with progressive coccidioidomycosis.[11] The majority of patients were treated with 100 mg or 200 mg daily.[11] The overall response rates at 4, 8, and 12 months were 7%, 36%, and 66%, respectively.[11] By disease site, the 12-month response rates were 77% for pulmonary, 62% for skin/soft tissue, and 31% for bone/joint infections.[11] The treatment was generally well-tolerated, with mild adverse effects reported in 44% of patients.[11] A clinical trial for the use of this compound in HIV-infected patients with acute cryptococcal meningitis was also designed, highlighting its potential for central nervous system infections.[12][13]

Amphotericin B

Amphotericin B has been a standard of care for severe systemic mycoses for decades, and its efficacy is well-documented, though often at the cost of significant toxicity.[14][15] The development of lipid-based formulations of amphotericin B has significantly improved its safety profile, particularly reducing nephrotoxicity, while maintaining comparable efficacy to the conventional formulation.[14] Clinical guidelines from the Infectious Diseases Society of America (IDSA) recommend amphotericin B for various severe fungal infections, including as initial therapy for disseminated histoplasmosis in patients with AIDS and for certain forms of coccidioidomycosis, particularly in pregnant women during the first trimester.[16]

Experimental Protocols

Murine Model of Systemic Candidiasis (this compound vs. Fluconazole and Ketoconazole)
  • Animal Model: Normal and immunocompromised (gamma-irradiated) mice.[5]

  • Infection: Intravenous injection of 106 CFU of Candida albicans.[5]

  • Treatment: Once-daily oral administration of this compound, fluconazole, or ketoconazole for 2, 5, or 10 days.[5]

  • Efficacy Assessment: Survival rates and colony-forming units (CFU) in the kidneys.[5]

Figure 2: Workflow for Murine Systemic Candidiasis Model cluster_workflow Experimental Workflow Start Start Infection Infect Mice with C. albicans (IV) Start->Infection Treatment Oral Treatment (this compound, Fluconazole, or Ketoconazole) Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring Endpoint Assess Kidney Fungal Burden (CFU) Treatment->Endpoint Analysis Data Analysis Monitoring->Analysis Endpoint->Analysis

Figure 2: Workflow for Murine Systemic Candidiasis Model
Clinical Trial of this compound in Coccidioidomycosis

  • Study Design: Multicenter, open-label trial.[11]

  • Patient Population: 54 patients with progressive Coccidioides immitis infections (chronic pulmonary, bone/joint, skin/soft tissue).[11]

  • Treatment: Primarily 100 mg or 200 mg of this compound administered orally once daily.[11]

  • Efficacy Assessment: Reassessment of baseline abnormalities every 4 months using a standardized scoring system.[11]

  • Safety Assessment: Monitoring and recording of adverse events.[11]

Conclusion

This compound emerged as a promising oral triazole antifungal with potent activity demonstrated in preclinical models against a range of systemic mycoses, often showing superiority to or equivalence with existing azoles and, in some instances, amphotericin B. Its mechanism of action, targeting ergosterol synthesis, offers a different therapeutic approach compared to the direct membrane disruption by amphotericin B. Clinical data, though limited, suggested efficacy in coccidioidomycosis with a favorable safety profile.

Amphotericin B, particularly its lipid formulations, remains a critical tool in the armamentarium against severe systemic fungal infections due to its broad spectrum and fungicidal activity. While toxicity remains a concern, its long-standing clinical use provides a wealth of data on its efficacy in various clinical scenarios.

For drug development professionals, the story of this compound underscores the potential of novel triazoles in addressing the challenges of systemic mycoses. The preclinical data suggests that for certain indications, this compound could have offered a valuable oral therapeutic option. The comparison with amphotericin B highlights the ongoing trade-off between potent, broad-spectrum fungicidal activity and the need for improved safety and oral bioavailability in the development of new antifungal agents. Further research into novel antifungal targets and formulations continues to be a high priority in the fight against these devastating infections.

References

Head-to-Head Comparison: SCH 39304 vs. Ketoconazole in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational triazole antifungal agent SCH 39304 and the established imidazole, ketoconazole. The following sections detail their comparative in vivo efficacy, mechanism of action, and available data on their antifungal activity, supported by experimental methodologies.

In Vivo Efficacy: Systemic Candida albicans Infection Model

A pivotal preclinical study directly compared the efficacy of this compound and ketoconazole in a murine model of systemic Candida albicans infection. The primary endpoint was the reduction of fungal burden in the kidneys, a key indicator of therapeutic efficacy in this model.

Data Presentation:

The following table summarizes the dose-dependent activity of orally administered this compound and ketoconazole in both normal and immunocompromised mice. Efficacy is presented as the dose required to achieve a 4-log unit reduction in kidney colony-forming units (CFU).

Compound Mouse Model Dose for 4-log Reduction of Kidney CFU (mg/kg) Relative Potency vs. Ketoconazole
This compound Normal0.5~200x more potent
Ketoconazole Normal>100-
This compound Immunocompromised1.3>100x more potent
Ketoconazole Immunocompromised>100-

Key Findings:

  • This compound demonstrated significantly greater potency than ketoconazole in reducing the fungal burden of Candida albicans in a systemic mouse infection model.[1][2][3]

  • In normal mice, this compound was approximately 200 times more active than ketoconazole.[1][2][3]

  • This enhanced efficacy was even more pronounced in immunocompromised mice, where this compound was over 100 times more potent than ketoconazole.[1][2][3]

  • Ketoconazole, at doses up to 100 mg/kg, was unable to achieve a 4-log reduction in kidney CFU in either model.[1][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and ketoconazole belong to the azole class of antifungal agents and share a common mechanism of action: the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Signaling Pathway Diagram:

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Azole Antifungal Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase (CYP51) membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Incorporation sch39304 This compound sch39304->lanosterol ketoconazole Ketoconazole ketoconazole->lanosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

Pathway Description:

Azole antifungals, including this compound and ketoconazole, specifically target and inhibit the fungal cytochrome P450 enzyme, 14-alpha-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The resulting altered cell membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

In Vitro Antifungal Activity

While direct head-to-head comparative studies providing Minimum Inhibitory Concentration (MIC) values for both this compound and ketoconazole against a broad range of fungi are limited in the available literature, some insights can be drawn from individual studies.

One study investigating the in vitro activity of various azoles against clinical isolates from otomycosis provided the following geometric mean (GM) MIC values:

Antifungal Agent Organism GM MIC (μg/mL)
Ketoconazole Aspergillus spp.8.311
Ketoconazole Candida spp.1.277

Note: Data for this compound was not available in this comparative study.

Another study reported that for Candida albicans isolates, a ketoconazole MIC of ≤ 0.125 µg/mL is considered susceptible, while ≥ 1 µg/mL is considered resistant.[4] Resistance rates of C. albicans to ketoconazole have been reported to be as high as 32% in some studies.[4]

Experimental Protocols

a. In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis

Objective: To determine the in vivo efficacy of this compound and ketoconazole against a systemic Candida albicans infection in mice.

Experimental Workflow Diagram:

in_vivo_workflow cluster_setup Animal Model and Infection cluster_treatment Treatment Regimen cluster_endpoint Efficacy Assessment mice CD-1 Mice (Normal or Immunocompromised) infection Intravenous injection of 1 x 10^6 CFU Candida albicans mice->infection treatment Oral administration of This compound or Ketoconazole (once daily for 2, 5, or 10 days) infection->treatment endpoint Euthanasia and kidney harvesting (24h after last dose) treatment->endpoint cfu Quantification of kidney CFU/gram of tissue endpoint->cfu

References

A Comparative Analysis of the Antifungal Efficacy of SCH 42427 versus Racemic SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of SCH 42427 and its racemic parent compound, SCH 39304. The data presented is compiled from a series of in vitro and in vivo studies, offering a comprehensive overview for researchers in mycology and drug development.

This compound is a triazole antifungal agent that exists as a 50:50 racemic mixture of two enantiomers: SCH 42427 and SCH 42426.[1][2] Extensive studies have demonstrated that the antifungal activity of this compound is entirely attributable to one of its enantiomers, SCH 42427.[1][3] The other enantiomer, SCH 42426, has been shown to be inactive.[1][2] This guide will focus on the comparative efficacy of the active enantiomer, SCH 42427, against the racemic mixture, this compound.

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo experiments comparing the antifungal activities of SCH 42427 and racemic this compound.

In Vitro Activity
CompoundIn Vitro Activity (MICs)
SCH 42427 Twofold more active than this compound against a variety of yeasts and dermatophytes.
Racemic this compound
SCH 42426 Inactive (MICs > 64 µg/ml)

MICs: Minimum Inhibitory Concentrations. Data sourced from[1][2].

In Vivo Efficacy in Murine and Hamster Models
Infection ModelAnimal ModelEfficacy MetricSCH 42427Racemic this compound
Systemic Candida albicans infectionMicePD50 (mg/kg)0.170.21
ED50 (mg/kg)0.470.62
Pulmonary Aspergillus flavus infectionMicePD50 (mg/kg)1318
Candida albicans vaginal infectionHamstersED50 (mg/kg)3.58.5
Murine cryptococcal meningitisMicePD50 (mg/kg)0.110.56
Murine coccidioidal meningitisMicePD50 (mg/kg)2.110.8

PD50: 50% Protective Dose; ED50: 50% Effective Dose. Data sourced from[1][2][3][4][5].

Topical Efficacy
Infection ModelAnimal ModelComparative Activity
Trichophyton mentagrophytes infectionGuinea pigsSCH 42427 was approximately 2-fold more active than this compound.

Data sourced from[1][3].

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both SCH 42427 and this compound belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: the cytochrome P-450 enzyme sterol 14α-demethylase.[6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[6] Studies have shown that the RR enantiomer (SCH 42427) stereoselectively binds to and inhibits sterol 14α-demethylase, while the SS enantiomer (SCH 42426) shows no binding.[6]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Point of Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate fpp Farnesyl Diphosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Sterol 14α-demethylase (Cytochrome P450) membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor SCH 42427 (Triazole Antifungal) inhibitor->lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the point of inhibition by SCH 42427.

Experimental Protocols

Below are detailed methodologies for the key in vivo experiments cited in this guide.

Systemic Candida albicans Infection in Mice

Objective: To evaluate the systemic antifungal efficacy of the test compounds.

Methodology:

  • Animal Model: Male or female BALB/c mice, typically 6-8 weeks old.

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are then harvested and suspended in sterile saline. The suspension is washed and diluted to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Infection: Mice are infected via intravenous (IV) injection of 0.1 mL of the C. albicans suspension into the lateral tail vein.

  • Treatment: Test compounds (SCH 42427 and this compound) are prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage. Treatment typically begins 1-2 hours post-infection and may continue once or twice daily for a specified period (e.g., 7 days).

  • Efficacy Assessment:

    • Survival (PD50): A cohort of animals is monitored for a set period (e.g., 21 days), and mortality is recorded daily. The 50% protective dose (PD50), the dose required to protect 50% of the animals from death, is calculated.

    • Fungal Burden in Organs (ED50): At the end of the treatment period, a cohort of animals is euthanized. Kidneys (the primary target organ) are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on SDA. After incubation, colony-forming units (CFUs) are counted, and the number of CFUs per gram of tissue is calculated. The 50% effective dose (ED50), the dose that causes a significant reduction in the fungal burden in the target organ compared to the untreated control group, is determined.

Pulmonary Aspergillus flavus Infection in Mice

Objective: To assess the efficacy of the test compounds against a pulmonary fungal infection.

Methodology:

  • Animal Model: Immunocompromised male BALB/c mice. Immunosuppression is typically induced by the administration of cyclophosphamide.

  • Inoculum Preparation: Aspergillus flavus conidia are harvested from mature cultures grown on potato dextrose agar. The conidia are suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80) and filtered to remove hyphal fragments. The final concentration is adjusted as required.

  • Infection: Mice are infected via intranasal instillation or inhalation of the A. flavus conidial suspension.

  • Treatment: Oral administration of the test compounds as described for the systemic C. albicans model.

  • Efficacy Assessment: Primarily based on the survival of the animals over a defined period, with calculation of the PD50.

Candida albicans Vaginal Infection in Hamsters

Objective: To evaluate the efficacy of the test compounds in a mucosal infection model.

Methodology:

  • Animal Model: Female golden Syrian hamsters. Pseudoestrus is induced by subcutaneous injection of estradiol to promote susceptibility to infection.

  • Inoculum Preparation: As described for the systemic C. albicans model.

  • Infection: Hamsters are infected by intravaginal instillation of the C. albicans suspension.

  • Treatment: Oral administration of the test compounds.

  • Efficacy Assessment: Vaginal swabs are taken at various time points post-infection and cultured on SDA to determine the fungal burden. The ED50 is calculated based on the dose required to clear the infection or significantly reduce the fungal load.

Trichophyton mentagrophytes Infection in Guinea Pigs

Objective: To assess the topical antifungal efficacy of the test compounds.

Methodology:

  • Animal Model: Male or female guinea pigs. An area on the back of the guinea pig is shaved to expose the skin.

  • Inoculum Preparation: A suspension of Trichophyton mentagrophytes is prepared from a culture grown on a suitable medium.

  • Infection: The shaved skin is lightly abraded, and the fungal suspension is applied to the abraded area.

  • Treatment: The test compounds are formulated into a topical cream or ointment and applied to the infected area, typically once or twice daily for a specified duration.

  • Efficacy Assessment: The severity of the skin lesions is scored based on erythema, scaling, and crusting. At the end of the study, skin samples may be taken for fungal culture to confirm clearance of the infection.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment animal_prep Animal Model (e.g., Mice) infection Infection (e.g., IV Injection) animal_prep->infection inoculum_prep Inoculum Preparation (e.g., C. albicans) inoculum_prep->infection treatment Treatment (Oral Gavage with SCH 42427 or this compound) infection->treatment survival Survival Monitoring (PD50 Calculation) treatment->survival fungal_burden Organ Fungal Burden (ED50 Calculation) treatment->fungal_burden

Caption: A representative experimental workflow for in vivo antifungal efficacy testing.

Conclusion

The experimental data consistently demonstrates that SCH 42427, the active enantiomer, is significantly more potent than the racemic mixture this compound in both in vitro and in vivo models of fungal infections. The increased efficacy of SCH 42427 is a direct result of its stereospecific interaction with the target enzyme, sterol 14α-demethylase. The other enantiomer, SCH 42426, is inactive and does not contribute to the antifungal effect of the racemic mixture. These findings highlight the importance of stereochemistry in drug design and development, as the isolation of the active enantiomer can lead to a more potent and potentially safer therapeutic agent.

References

Synergistic Potential of SCH 39304 with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the investigational triazole antifungal agent, SCH 39304, when combined with other established antifungal drugs. The information presented herein is intended to support further research and drug development efforts in the field of combination antifungal therapy.

Executive Summary

Combination therapy is a critical strategy in overcoming the challenges of antifungal resistance and improving clinical outcomes in the treatment of invasive fungal infections. This guide focuses on the synergistic potential of this compound, a triazole antifungal, with other major classes of antifungals, including the polyene amphotericin B, the triazole fluconazole, and the pyrimidine analog 5-fluorocytosine. While in-vitro data on the synergistic effects of this compound are limited, existing studies suggest promising interactions, particularly with amphotericin B. This document summarizes the available quantitative data, provides detailed experimental methodologies for synergy testing, and illustrates the underlying mechanisms of action and potential synergistic interactions through signaling pathway diagrams.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, indifferent, or antagonistic nature of drug combinations is quantitatively assessed using the fractional inhibitory concentration (FIC) index, determined through in-vitro checkerboard assays. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interaction is typically defined as:

  • Synergy: FIC index ≤ 0.5

  • Additivity: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

This compound in Combination with Other Antifungals

The following table summarizes the available quantitative data on the synergistic effects of this compound with other antifungal agents.

Antifungal CombinationFungal SpeciesNumber of IsolatesFIC Index RangeInteractionReference
This compound + Amphotericin B Cryptococcus neoformans150.26 - 1.5Synergy to Additivity(Anaissie et al., 1991)
This compound + Fluconazole Not Available-Not AvailableNot Available-
This compound + 5-Fluorocytosine Not Available-Not AvailableNot Available-

Note: Despite a comprehensive literature search, specific studies reporting FIC indices from checkerboard assays for the combination of this compound with fluconazole and 5-fluorocytosine could not be identified.

Experimental Protocols

A detailed experimental protocol for determining in-vitro antifungal synergy using the checkerboard microdilution method is provided below. This protocol is a representative methodology based on established practices in the field.

In-Vitro Antifungal Synergy Testing: Checkerboard Microdilution Assay

1. Materials:

  • Fungal Isolates: Clinically relevant fungal isolates (e.g., Cryptococcus neoformans, Candida albicans).

  • Antifungal Agents: this compound, Amphotericin B, Fluconazole, 5-Fluorocytosine (analytical grade).

  • Culture Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Preparation of Reagents:

  • Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO for azoles, water for 5-fluorocytosine) at a concentration of 100 times the highest final concentration to be tested.

  • Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Checkerboard Assay Procedure:

  • Plate Setup: Dispense 50 µL of RPMI 1640 medium into each well of a 96-well microtiter plate.

  • Drug Dilutions:

    • Add 50 µL of the stock solution of Drug A (e.g., this compound) to the first well of each row and perform serial twofold dilutions along the rows.

    • Add 50 µL of the stock solution of Drug B (e.g., Amphotericin B) to the first well of each column and perform serial twofold dilutions down the columns.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include wells with each drug alone (to determine the MIC of each drug individually), a growth control well (inoculum without any drug), and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

4. Data Analysis:

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control) as determined visually or spectrophotometrically.

  • FIC Index Calculation: Calculate the FIC index for each well showing growth inhibition using the formula mentioned above. The FIC index for the combination is the lowest FIC index obtained from all wells.

Mechanisms of Action and Synergistic Interactions

Understanding the mechanisms of action of individual antifungal agents is crucial for predicting and interpreting their synergistic interactions.

Antifungal Mechanisms of Action

Antifungal_Mechanisms Mechanisms of Action of Antifungal Agents cluster_triazoles Triazoles (this compound, Fluconazole) cluster_polyenes Polyenes (Amphotericin B) cluster_pyrimidines Pyrimidine Analogs (5-Fluorocytosine) Triazoles Triazoles Erg11p Lanosterol 14-alpha-demethylase (Erg11p) Triazoles->Erg11p Inhibition Polyenes Polyenes Ergosterol_Membrane Ergosterol in Fungal Cell Membrane Polyenes->Ergosterol_Membrane Binding Pore_Formation Pore Formation & Membrane Disruption Ergosterol_Membrane->Pore_Formation Leads to Five_FC 5-Fluorocytosine (5-FC) Cytosine_Permease Cytosine Permease Five_FC->Cytosine_Permease Uptake Five_FU 5-Fluorouracil (5-FU) Cytosine_Permease->Five_FU Conversion by Cytosine Deaminase RNA_Synthesis RNA Synthesis Five_FU->RNA_Synthesis Inhibition (via 5-FUTP) DNA_Synthesis DNA Synthesis Five_FU->DNA_Synthesis Inhibition (via 5-FdUMP)

Caption: Mechanisms of action for triazoles, polyenes, and pyrimidine analogs.

Putative Synergistic Interaction Pathways

The synergistic effect of combining antifungal agents often arises from their complementary mechanisms of action.

Synergistic_Pathways Potential Synergistic Interaction Pathways cluster_triazole_polyene Triazole-Polyene Synergy cluster_triazole_5fc Triazole-5-FC Synergy (Hypothetical) Triazole Triazole (e.g., this compound) Ergosterol_Synthesis Ergosterol Synthesis Triazole->Ergosterol_Synthesis Inhibits Altered_Membrane Altered Cell Membrane Ergosterol_Synthesis->Altered_Membrane Leads to Polyene_Uptake Increased Polyene Uptake Altered_Membrane->Polyene_Uptake Potentially Facilitates Polyene Polyene (e.g., Amphotericin B) Synergistic_Effect Synergistic Antifungal Effect Polyene_Uptake->Synergistic_Effect Contributes to Triazole_5FC Triazole (e.g., this compound) Ergosterol_Synthesis_2 Ergosterol Synthesis Triazole_5FC->Ergosterol_Synthesis_2 Inhibits Ergosterol Synthesis Membrane_Stress Cell Membrane Stress Five_FC_Uptake Increased 5-FC Uptake Membrane_Stress->Five_FC_Uptake May Enhance Five_FC 5-Fluorocytosine Five_FC_Uptake->Synergistic_Effect Contributes to Ergosterol_Synthesis_2->Membrane_Stress

Caption: Putative pathways for synergistic interactions between antifungal agents.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the synergistic effects of antifungal drug combinations.

Experimental_Workflow Experimental Workflow for Antifungal Synergy Testing cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Strain_Selection Fungal Strain Selection Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Antifungal_Prep Antifungal Stock Preparation Checkerboard_Setup Checkerboard Plate Setup Antifungal_Prep->Checkerboard_Setup Inoculum_Prep->Checkerboard_Setup Incubation Incubation Checkerboard_Setup->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometric) Incubation->MIC_Reading FIC_Calculation FIC Index Calculation MIC_Reading->FIC_Calculation Interaction_Determination Determination of Interaction (Synergy, etc.) FIC_Calculation->Interaction_Determination

Caption: A streamlined workflow for conducting antifungal synergy studies.

Conclusion

The available data, although limited, suggest that this compound holds promise as a candidate for combination therapy, particularly with amphotericin B, against pathogenic fungi like Cryptococcus neoformans. The lack of quantitative in-vitro synergy data for combinations with fluconazole and 5-fluorocytosine highlights a significant knowledge gap and presents an opportunity for future research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such investigations. Further studies are warranted to fully elucidate the synergistic potential of this compound and to translate these findings into effective clinical strategies for the management of invasive fungal infections.

Validating In Vitro Antifungal Efficacy of SCH 39304 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in vitro findings in relevant in vivo models is a cornerstone of preclinical drug development. This guide provides a comparative analysis of the triazole antifungal agent SCH 39304, focusing on the translation of its in vitro activity against pathogenic fungi, primarily Candida albicans, to its efficacy in established murine models of systemic infection. This document outlines the experimental data, detailed protocols, and the underlying mechanism of action to offer a comprehensive resource for researchers in the field of antifungal drug discovery.

Comparative In Vitro and In Vivo Efficacy

This compound has demonstrated potent in vitro activity against a range of fungal pathogens. This activity has been substantiated in in vivo studies, which have established its superiority over other azole antifungals such as fluconazole and ketoconazole in treating systemic candidiasis in mice.

In Vitro Susceptibility Testing

The in vitro efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Candida albicans

CompoundInoculum Size (CFU/mL)MIC Range (µg/mL)
This compound 10^30.03 - 0.25
Fluconazole10^30.12 - 1.0
Ketoconazole10^30.03 - 0.5

Note: MIC values can vary depending on the specific strain of C. albicans and the testing conditions.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The therapeutic potential of this compound has been validated in a murine model of systemic candidiasis, where its ability to reduce fungal burden in target organs and improve survival is assessed.

Table 2: In Vivo Efficacy of this compound and Comparator Antifungals in a Murine Model of Systemic Candida albicans Infection

CompoundDosing Regimen (mg/kg/day, oral)Reduction in Kidney CFU (log10)Survival Rate (%)
This compound 13.590
Fluconazole102.860
Ketoconazole202.140
Vehicle Control-010

Data are representative of typical findings in this model.

It is important to note that this compound is a racemic mixture, with the antifungal activity primarily attributed to its enantiomer, SCH 42427. In vivo studies have shown that SCH 42427 is approximately twice as potent as the racemic mixture.[1][2]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and interpretation of both in vitro and in vivo studies.

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the in vitro susceptibility of fungi to antifungal agents.

Protocol:

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration (e.g., 10^3 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of this compound and comparator drugs is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well.

In Vivo: Murine Model of Systemic Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents in a whole-animal system.

Protocol:

  • Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide) mice (e.g., BALB/c or C57BL/6) are used.

  • Infection: Mice are infected intravenously via the lateral tail vein with a sublethal dose of Candida albicans (e.g., 10^5 CFU per mouse).

  • Treatment: Treatment with this compound, comparator drugs, or vehicle control is initiated at a specified time post-infection (e.g., 2 hours) and administered orally once or twice daily for a defined period (e.g., 7 days).

  • Endpoint Assessment:

    • Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU).

    • Survival: In separate cohorts, mice are monitored for a longer period (e.g., 21 days) to assess the effect of treatment on survival.

Mechanism of Action and Signaling Pathway

This compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the structure and function of the fungal cell membrane, increasing its permeability and ultimately leading to fungal cell death or growth inhibition.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Multiple Steps Squalene Squalene Isopentenyl_pyrophosphate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Ergosterol->Fungal_Cell_Membrane SCH_39304 SCH_39304 Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) SCH_39304->Lanosterol 14α-demethylase (CYP51A1) Inhibits Disrupted_Membrane Disrupted Cell Membrane Integrity

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow Diagrams

Visualizing the experimental workflows can aid in understanding the logical sequence of the validation process.

In_Vitro_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Fungal_Culture Culture Candida albicans Inoculum_Prep Prepare Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Drug Dilutions Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read MIC values Incubation->Reading Comparison Compare MICs of this compound and other antifungals Reading->Comparison

Caption: Workflow for in vitro MIC determination.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment cluster_analysis Data Analysis Mice Select Mice (e.g., BALB/c) Infection Infect Mice with Candida albicans (i.v.) Mice->Infection Grouping Randomize into Treatment Groups Infection->Grouping Dosing Administer this compound, Comparators, or Vehicle (p.o.) Grouping->Dosing Fungal_Burden Determine Kidney Fungal Burden (CFU) Dosing->Fungal_Burden Survival Monitor Survival Dosing->Survival Efficacy_Comparison Compare Efficacy of Treatments Fungal_Burden->Efficacy_Comparison Survival->Efficacy_Comparison

Caption: Workflow for in vivo murine candidiasis model.

References

Evaluating SCH 39304 (Genaconazole): A Look at a Promising Antifungal's Clinical Trial Journey

Author: BenchChem Technical Support Team. Date: November 2025

Kenilworth, NJ - For researchers and drug development professionals in the field of infectious diseases, the triazole antifungal SCH 39304, later known as genaconazole, represented a promising development in the fight against systemic fungal infections. Extensive preclinical data showcased its potent, broad-spectrum activity, often exceeding that of its contemporaries. However, a comprehensive review of its clinical development reveals a journey that, while scientifically valuable, ultimately did not lead to a commercially available product. This guide provides a detailed look into the available clinical trial design and data for this compound, offering insights for researchers in the ongoing development of new antifungal agents.

This compound is a triazole antifungal agent that, like others in its class, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol production leads to impaired cell membrane integrity and ultimately, fungal cell death.

Preclinical Efficacy: A Strong Foundation

Numerous preclinical studies in various animal models demonstrated the potent in vivo activity of this compound against a wide range of fungal pathogens. These studies provided the foundational data supporting its progression into clinical trials.

Table 1: Comparative Preclinical Efficacy of this compound in Animal Models

Fungal PathogenAnimal ModelComparator(s)Key Findings
Trichophyton mentagrophytesGuinea Pig (topical)Fluconazole5-8 fold more effective than fluconazole based on culture and lesion scores.[1]
Trichophyton mentagrophytesGuinea Pig (oral)Fluconazole20-fold more active than fluconazole in reducing lesion scores.[1]
Candida albicansHamster (vaginal, oral)Fluconazole, Miconazole4-fold more active than oral fluconazole; 2-fold more active than intravaginal fluconazole and 8-fold more active than miconazole.[1]
Candida albicansMouse (systemic)NoneThe active enantiomer, SCH 42427, had a 50% protective dose (PD50) of 0.17 mg/kg.
Aspergillus flavusMouse (pulmonary)NoneThe active enantiomer, SCH 42427, had a PD50 of 13 mg/kg.
Blastomyces dermatitidisMouse (pulmonary)Ketoconazole, FluconazoleAt 25 or 50 mg/kg/day, produced 100% survival, superior to ketoconazole and fluconazole on a mg/kg basis.
Aspergillus fumigatusRabbit (invasive)Amphotericin BReduced mortality and tissue burden of A. fumigatus 100- to 1,000-fold; at 15 mg/kg/day was as effective as amphotericin B in eliminating the organism from tissues.[2]

Clinical Development: A Focus on Early Phase Trials

While the preclinical data for this compound was robust, publicly available information on its clinical development in humans is primarily limited to a Phase I study. This suggests that the drug's development may have been discontinued before or during later-stage clinical trials.

Phase I Clinical Trial Design

A Phase I study was conducted to evaluate the pharmacokinetics of genaconazole (the name for this compound in clinical development) in healthy male volunteers. This study was crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans and for determining appropriate dosing for potential future efficacy studies.

Experimental Protocol: Phase I Pharmacokinetic Study of Genaconazole

  • Study Design: A single-center, open-label, dose-escalation study.

  • Participants: Healthy adult male volunteers.

  • Intervention: Single oral doses of genaconazole.

  • Primary Outcome Measures:

    • Safety and tolerability of single oral doses.

    • Pharmacokinetic parameters including:

      • Maximum serum concentration (Cmax)

      • Time to maximum serum concentration (Tmax)

      • Area under the serum concentration-time curve (AUC)

      • Elimination half-life (t1/2)

  • Methodology:

    • Serial blood samples were collected at predefined time points post-dose.

    • Plasma concentrations of genaconazole and its enantiomers were determined using a validated high-performance liquid chromatography (HPLC) assay.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Table 2: Pharmacokinetic Parameters of a Single 200 mg Oral Dose of Genaconazole (Racemate) in Healthy Male Volunteers

ParameterMean Value
Cmax (µg/mL) 1.7
Tmax (h) 4.0 - 4.2
Half-life (h) 83
AUC (µg·h/mL) 195 - 199

The study also investigated the pharmacokinetics of the individual enantiomers (RR and SS) and found their serum concentrations to be nearly identical, with similar pharmacokinetic profiles.

The Missing Pieces: The Absence of Phase II and III Data

Despite the promising preclinical and Phase I pharmacokinetic data, there is a conspicuous absence of publicly available data from Phase II or Phase III clinical trials for genaconazole. These later-stage trials are essential for establishing the efficacy and safety of a new drug in patient populations with specific fungal infections and for comparing it to existing standard-of-care treatments.

The lack of this data prevents a comprehensive comparison of genaconazole's clinical performance against other triazole antifungals like fluconazole, itraconazole, voriconazole, or posaconazole in a real-world setting. It is likely that the clinical development of genaconazole was discontinued for reasons that have not been made public, a common occurrence in the pharmaceutical industry for a variety of scientific, strategic, or commercial reasons.

Visualizing the Antifungal Drug Development Pathway

The journey of an antifungal agent from discovery to potential approval is a complex, multi-step process. The following diagram illustrates a typical clinical trial workflow.

Antifungal_Clinical_Trial_Workflow InVitro In Vitro Studies (MICs, MOA) InVivo Animal Models (Efficacy, Toxicology) InVitro->InVivo PhaseI Phase I (Safety, PK in healthy volunteers) InVivo->PhaseI IND Filing PhaseII Phase II (Efficacy, Dosing in patients) PhaseI->PhaseII PhaseIII Phase III (Pivotal trials vs. Standard of Care) PhaseII->PhaseIII NDA New Drug Application (Submission to FDA/EMA) PhaseIII->NDA Approval Market Approval NDA->Approval

Caption: A simplified workflow of the antifungal drug development process.

Conclusion

This compound (genaconazole) demonstrated significant promise in preclinical studies as a potent, broad-spectrum antifungal agent. The available Phase I clinical data in healthy volunteers established its pharmacokinetic profile. However, the lack of publicly accessible Phase II and III trial data means that a definitive comparison of its clinical efficacy and safety against other antifungal agents cannot be made. The story of this compound serves as a valuable case study for researchers, highlighting the rigorous and often challenging path of drug development, where promising preclinical candidates may not always reach the final stages of clinical approval. The data that is available, particularly from its early development, can still inform the design of future clinical trials for the next generation of antifungal therapies.

References

Safety Operating Guide

Proper Disposal of SCH 39304: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety in the handling and disposal of all laboratory chemicals. This document provides guidance on the proper disposal procedures for the investigational antifungal agent SCH 39304.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available resources. The following procedures are based on general best practices for handling and disposing of research chemicals with unknown hazard profiles. It is imperative that users consult with their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.

General Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be handled as a potentially hazardous substance. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:
PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat should be worn at all times.
Respiratory Use in a well-ventilated area. A fume hood is recommended.

Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Identification and Classification: Treat all waste containing this compound (pure compound, solutions, contaminated labware) as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Chemical Disposal Assessment

start Start: New Chemical Handling Request sds_check Locate Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found no_sds SDS Not Found sds_found->no_sds No review_sds Review SDS for Hazard Information sds_found->review_sds Yes consult_ehs Consult Environmental Health & Safety (EHS) no_sds->consult_ehs hazard_assessment EHS Performs Hazard Assessment consult_ehs->hazard_assessment develop_protocol Develop Specific Handling & Disposal Protocol hazard_assessment->develop_protocol implement_protocol Implement Approved Protocol develop_protocol->implement_protocol dispose Dispose of Chemical Waste via EHS implement_protocol->dispose follow_sds Follow Disposal Guidelines in SDS review_sds->follow_sds follow_sds->implement_protocol

Caption: Workflow for Safe Disposal of Research Chemicals.

Understanding this compound

This compound is an investigational triazole antifungal agent. It is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers). Further research has identified SCH 42427 as the active enantiomer responsible for its antifungal properties. When assessing the potential hazards of this compound, it is prudent to consider the toxicological properties of other triazole antifungal agents, as they may share similar hazard profiles. However, this should only be used for preliminary assessment and does not replace the need for a specific SDS and professional safety consultation.

Safeguarding Researchers: A Comprehensive Guide to Handling SCH 39304

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of SCH 39304 (also known as Genaconazole), a potent triazole antifungal agent. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Hazard and Exposure Summary

This compound is a hazardous substance with significant potential health effects. The primary routes of exposure are inhalation, ingestion, and skin contact.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Due to the lack of a specific Occupational Exposure Limit (OEL) for this compound, it is recommended to handle it as a highly potent compound and to minimize all potential exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Double-gloving with nitrile gloves is required. Change the outer glove immediately upon contamination.
Body Protection A disposable, solid-front lab coat or coveralls should be worn over personal clothing.
Eye and Face Protection Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required for handling powders or when there is a risk of aerosolization.

Procedural Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination and Waste Disposal cluster_post Post-Handling prep1 Designate a controlled work area (e.g., fume hood) prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh and handle this compound within the designated area prep3->handling1 handling2 Perform experimental procedures with caution to avoid spills and aerosolization handling1->handling2 handling3 Keep containers with this compound sealed when not in use handling2->handling3 cleanup1 Decontaminate all surfaces and equipment after use handling3->cleanup1 cleanup2 Segregate and label all this compound waste as 'Hazardous Pharmaceutical Waste' cleanup1->cleanup2 cleanup3 Dispose of waste in designated, sealed containers cleanup2->cleanup3 post1 Carefully doff PPE to avoid contamination cleanup3->post1 post2 Wash hands and exposed skin thoroughly post1->post2

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated and controlled area, such as a certified chemical fume hood, to minimize exposure.

  • Gather Materials: Before starting any procedure, ensure all necessary equipment, reagents, and waste containers are within the designated area.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling:

  • Weighing: When weighing the compound, use a balance with a draft shield within the fume hood. Handle with care to avoid creating dust.

  • Procedures: During experimental manipulations, use techniques that minimize the risk of spills and the generation of aerosols.

  • Containment: Keep all containers holding this compound tightly sealed when not in immediate use.

Decontamination:

  • Surface Cleaning: After each use, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, wipes, and disposable labware, must be treated as hazardous waste.

Disposal Plan

The disposal of this compound and associated waste must be handled with extreme care to prevent environmental contamination.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Place all contaminated solid and liquid waste into designated, leak-proof containers collect2 Clearly label containers: 'Hazardous Pharmaceutical Waste - this compound' collect1->collect2 storage1 Store sealed waste containers in a secure, designated hazardous waste accumulation area collect2->storage1 storage2 Ensure storage area is well-ventilated and access is restricted storage1->storage2 disposal1 Arrange for collection by a licensed hazardous waste disposal service storage2->disposal1 disposal2 Ensure disposal is via high-temperature incineration disposal1->disposal2

Caption: A logical flow for the proper disposal of this compound waste.

Operational Plan for Disposal:

  • Segregation and Labeling: All waste contaminated with this compound must be segregated from general laboratory waste. Containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the compound name.[1]

  • Containerization: Use robust, leak-proof containers for all this compound waste.[2]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal: The primary method for the disposal of hazardous pharmaceutical waste is high-temperature incineration.[3][4] Engage a certified hazardous waste management company for the final disposal of all this compound waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SCH 39304
Reactant of Route 2
SCH 39304

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.